FK-788
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
227951-89-5 |
|---|---|
Molekularformel |
C26H25NO6 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C26H25NO6/c28-24(29)17-32-23-13-7-8-19-16-26(31,15-14-22(19)23)18-33-25(30)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,31H,14-18H2,(H,28,29)/t26-/m1/s1 |
InChI-Schlüssel |
UZJAIYJXBYWENR-AREMUKBSSA-N |
Isomerische SMILES |
C1C[C@@](CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |
Kanonische SMILES |
C1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |
Synonyme |
FK-788 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Mobocertinib (TAK-788): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib, also known as TAK-788, is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations represent a challenging therapeutic target due to their distinct conformational changes in the EGFR kinase domain, which confer resistance to standard EGFR TKIs. This guide provides a detailed overview of the mechanism of action of Mobocertinib, supported by preclinical and clinical data, experimental methodologies, and visual representations of its signaling pathway.
Core Mechanism of Action
Mobocertinib is an irreversible small-molecule inhibitor that selectively targets EGFR and Human Epidermal growth factor Receptor 2 (HER2) proteins, particularly those with exon 20 insertion mutations.[1] The core of its mechanism lies in its covalent binding to the cysteine 797 residue within the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways that drive tumor cell proliferation, survival, and growth.
The specificity of Mobocertinib for EGFR exon 20 insertion mutants is a key feature. These mutations cause a steric hindrance that prevents the binding of other EGFR TKIs. Mobocertinib's structure is designed to overcome this, allowing for potent and selective inhibition.[1]
Signaling Pathway Inhibition
Mobocertinib's primary mode of action is the disruption of key intracellular signaling cascades. Upon binding to the mutated EGFR, it inhibits the autophosphorylation of the receptor, thereby preventing the activation of downstream pathways critical for cancer cell survival and proliferation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Quantitative Data Summary
The clinical efficacy of Mobocertinib has been evaluated in a Phase 1/2 clinical trial (NCT02716116) involving patients with previously treated NSCLC harboring EGFR exon 20 insertion mutations.
| Parameter | Value | Reference |
| Recommended Phase 2 Dose | 160 mg/day | [2] |
| Investigator-Assessed Confirmed Response Rate | 43% (12/28 patients) | [1][2] |
| 95% Confidence Interval | 24% - 63% | [1][2] |
| Median Duration of Response | 14 months (range: 5.0 - not reached) | [1][2] |
| Median Progression-Free Survival | 7.3 months (range: 4.4 - 15.6) | [1][2] |
Pharmacokinetics
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Mobocertinib.
| Parameter | Value | Reference |
| Median Time to Maximum Plasma Concentration (Tmax) | 4 hours | [1] |
| Geometric Mean Effective Half-life (20-160 mg daily) | 11 to 17 hours | [1] |
| Metabolites | Two active metabolites: AP32960 and AP32914 (approximately equally potent in inhibiting EGFR) | [1] |
Experimental Protocols
The following outlines the general methodology of the key Phase 1/2 clinical trial that established the efficacy and safety of Mobocertinib.
Study Design: Phase 1/2 Dose-Escalation and Expansion Trial (NCT02716116)
Inclusion Criteria (General):
-
Adult patients with locally advanced or metastatic NSCLC.
-
Tumors harboring EGFR exon 20 insertion mutations (for expansion and extension cohorts).
-
Patients who have been previously treated with platinum-based chemotherapy.
Exclusion Criteria (General):
-
Prior treatment with an EGFR TKI that is effective against exon 20 insertion mutations.
-
Active central nervous system (CNS) metastases in certain cohorts.
Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests. The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) were determined in the dose-escalation phase.[3]
-
Pharmacokinetics: Plasma concentrations of Mobocertinib and its active metabolites were measured at various time points after single and multiple doses.[1]
-
Efficacy: Tumor responses were assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST). Key endpoints included objective response rate, duration of response, and progression-free survival.[1]
Conclusion
Mobocertinib (TAK-788) represents a significant advancement in the treatment of NSCLC with EGFR exon 20 insertion mutations. Its mechanism of action, centered on the irreversible and selective inhibition of the mutated EGFR kinase, effectively abrogates downstream signaling pathways crucial for tumor growth. The robust clinical data from the Phase 1/2 trial underscores its potential as a targeted therapy for this patient population with a high unmet medical need. Further research into mechanisms of acquired resistance will be critical for the continued development and optimization of treatment strategies involving Mobocertinib.
References
- 1. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations from a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Early In Vitro Studies of Mobocertinib (FK-788): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies of mobocertinib (B609201), also known by its development code TAK-788 and less commonly as FK-788. Mobocertinib is a potent, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, which are historically resistant to other EGFR TKIs. This document summarizes key quantitative data, details experimental methodologies from foundational preclinical research, and visualizes critical signaling pathways and workflows.
Core Mechanism of Action
Mobocertinib was developed as a first-in-class oral TKI to address the unmet need in non-small cell lung cancer (NSCLC) patients harboring EGFR ex20ins mutations.[1] Its mechanism of action is centered on the irreversible covalent binding to the cysteine 797 residue within the ATP-binding site of EGFR.[1][2] This irreversible binding leads to sustained inhibition of EGFR kinase activity, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[3] Preclinical studies have demonstrated that mobocertinib exhibits greater potency and selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR, a critical factor in its therapeutic window.[1][4]
Quantitative In Vitro Activity
The in vitro potency of mobocertinib has been extensively evaluated in various cell-based and biochemical assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values from key early studies, demonstrating its activity against various EGFR mutations and its selectivity over WT EGFR.
Table 1: Mobocertinib IC₅₀ Values in Ba/F3 Cells Engineered with EGFR Mutations
| EGFR Mutation Variant | IC₅₀ (nM) |
| Exon 20 Insertions | |
| NPG | 4.3 |
| ASV | 10.9 |
| FQEA | 11.8 |
| NPH | 18.1 |
| SVD | 22.5 |
| Other Mutations | |
| del19 (D) | 2.7 |
| L858R (L) | 3.3 |
| L858R/T790M (LT) | 21.3 |
| G719A | 3.5 |
| Wild-Type | |
| WT EGFR (in A431 cells) | 34.5 |
Data sourced from studies utilizing Ba/F3 murine pro-B cells engineered to be dependent on the activity of specific human EGFR mutants for survival and proliferation.[2]
Table 2: Comparative IC₅₀ Values in Patient-Derived NSCLC Cell Lines
| Cell Line | EGFR ex20ins Mutation | Mobocertinib IC₅₀ (nM) | Afatinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |
| CUTO14 | ASV | 33 | 66 | 575 | 2679 | 1021 |
| LU0387 | NPH | 21 | 20 | 195 | 2793 | 364 |
This table compares the potency of mobocertinib with other EGFR TKIs in patient-derived cell lines, highlighting its superior activity against EGFR ex20ins mutations.[2]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the core in vitro assays used in the early evaluation of mobocertinib.
Ba/F3 Cell Proliferation Assay
This assay is fundamental for determining the inhibitory effect of a compound on the proliferation of cells that are dependent on a specific kinase for survival.
-
Cell Lines: Murine interleukin-3 (IL-3) dependent pro-B Ba/F3 cells are engineered to express various human EGFR mutants. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the expressed EGFR mutant.[5][6]
-
Seeding: Cells are plated in 96-well plates at a density of approximately 20,000 cells per well in a culture medium supplemented with fetal calf serum but lacking IL-3.[7][8]
-
Compound Treatment: Mobocertinib is serially diluted to a range of concentrations and added to the cells.
-
Incubation: The plates are incubated for 72 hours to allow for cell proliferation in the presence of the inhibitor.[5][8]
-
Viability Measurement (CellTiter-Glo® Assay):
-
The plates and their contents are equilibrated to room temperature.
-
An equal volume of CellTiter-Glo® reagent is added to each well. This reagent contains a thermostable luciferase and its substrate, luciferin.
-
The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis and release ATP.[1][9]
-
After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.[1][9]
-
The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells. IC₅₀ values are calculated from the dose-response curves.
-
EGFR Phosphorylation Assay (Western Blotting)
Western blotting is employed to directly assess the inhibition of EGFR autophosphorylation and the phosphorylation of its downstream signaling proteins.
-
Cell Treatment and Lysis:
-
NSCLC cell lines (e.g., CUTO14) are treated with varying concentrations of mobocertinib for a defined period (e.g., 8 hours).[7]
-
Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated ERK1/2 (pERK1/2), and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the pEGFR and pERK1/2 bands relative to total EGFR and the loading control indicates the degree of inhibition by mobocertinib.
In Vitro Kinase Assay
These assays measure the direct inhibitory effect of mobocertinib on the enzymatic activity of purified kinases.
-
Assay Principle: The assay quantifies the transfer of phosphate (B84403) from ATP to a specific substrate by the kinase. The inhibitory effect of mobocertinib is determined by its ability to reduce this phosphorylation.
-
Methodology:
-
A panel of purified recombinant human protein kinases is used.
-
The kinase reactions are performed in the presence of a fixed concentration of mobocertinib (for single-point screening) or a range of concentrations (for IC₅₀ determination).
-
The reaction is initiated by the addition of ATP.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). In this assay, the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal.[10]
-
The luminescent signal is inversely proportional to the inhibitory activity of the compound.
-
Signaling Pathways and Workflows
Mobocertinib Inhibition of EGFR Signaling Pathway
The following diagram illustrates the mechanism by which mobocertinib inhibits the EGFR signaling cascade. By irreversibly binding to mutant EGFR, it prevents autophosphorylation and subsequent activation of downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
Caption: Mobocertinib inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.
General Workflow for In Vitro Kinase Inhibitor Screening
The development and characterization of kinase inhibitors like mobocertinib typically follow a structured in vitro screening process to determine potency, selectivity, and cellular activity.
Caption: A typical workflow for the in vitro screening and validation of kinase inhibitors.
References
- 1. promega.com [promega.com]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
Unraveling TAK-788 (Mobocertinib): A Technical Guide to Target Identification and Validation
For Immediate Release
This technical guide provides a comprehensive overview of the target identification and validation of TAK-788, also known as mobocertinib. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, key experimental data, and the scientific journey from compound discovery to clinical application. It is highly probable that the query "FK-788" was a typographical error, and the intended subject was the well-documented compound TAK-788 (mobocertinib).
Executive Summary
TAK-788 (mobocertinib) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a challenging driver of non-small cell lung cancer (NSCLC) that confers resistance to standard EGFR TKIs. This guide details the preclinical and clinical data that have elucidated its mechanism of action and validated its therapeutic potential.
Target Identification and Mechanism of Action
The primary target of TAK-788 is the EGFR protein, particularly variants with insertions in exon 20. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation. TAK-788 was engineered for high potency and selectivity against these specific EGFR variants over wild-type (WT) EGFR, which is crucial for minimizing off-target toxicities.[1][2][3]
TAK-788 forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained and irreversible inhibition of its activity.[3] This targeted approach effectively blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.
Another related compound, AEE-788, is a dual inhibitor of the EGFR/ErbB2 and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families.[4][5] It has shown potent anti-proliferative and anti-angiogenic activities.[4][5] Additionally, FK778, an immunosuppressive agent, acts by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, and also displays tyrosine kinase inhibitory activity.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for TAK-788 (mobocertinib) and the related compound AEE-788, derived from various preclinical studies.
Table 1: In Vitro Potency of TAK-788 (Mobocertinib) in NSCLC Cell Lines
| Cell Line | EGFR Exon 20 Insertion | IC50 (nM) |
| CUTO14 | ASV | 33 |
| LU0387 | NPH | Not explicitly stated, but potent inhibition demonstrated |
Data extracted from a study on the preclinical evaluation of mobocertinib.[8]
Table 2: In Vitro Kinase Inhibitory Activity of AEE-788
| Kinase Target | IC50 (nM) |
| EGFR | 2 |
| ErbB2 | 6 |
| KDR (VEGFR2) | 77 |
| Flt-1 (VEGFR1) | 59 |
Data from in vitro enzyme assays.[4][5]
Table 3: Cellular Activity of AEE-788
| Assay | IC50 (nM) |
| Growth factor-induced EGFR phosphorylation | 11 |
| Growth factor-induced ErbB2 phosphorylation | 220 |
Data from cell-based assays.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (for AEE-788)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified protein kinases.
Methodology:
-
Recombinant human kinases are incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods like ELISA, radiometric assays (with 32P-ATP), or fluorescence-based assays.
-
The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell Viability Assay (for TAK-788)
Objective: To assess the effect of a compound on the proliferation and survival of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., CUTO14, LU0387) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., TAK-788) or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) is added to each well.
-
The absorbance (for MTT) or luminescence is measured using a plate reader.
-
The percentage of viable cells is calculated for each concentration relative to the vehicle-treated control.
-
IC50 values are determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Studies (for TAK-788)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments (patient-derived xenografts, PDX).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound (e.g., TAK-788) is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).
-
The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by TAK-788
Caption: EGFR signaling pathway with TAK-788 inhibition.
Experimental Workflow for Target Validation
Caption: Workflow for TAK-788 target validation.
Conclusion
The identification and validation of TAK-788 (mobocertinib) as a potent and selective inhibitor of EGFR exon 20 insertion mutations represent a significant advancement in the treatment of a specific subset of NSCLC. Through a rigorous process of in vitro and in vivo studies, its mechanism of action and therapeutic efficacy have been clearly demonstrated, leading to its evaluation in clinical trials. This technical guide provides a foundational understanding of the key data and methodologies that have underpinned the development of this targeted therapy.
References
- 1. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AEE788: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FK778: new cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FK778, a synthetic malononitrilamide. | Semantic Scholar [semanticscholar.org]
- 8. dovepress.com [dovepress.com]
Pharmacological profile of FK-788
It appears there are multiple compounds designated with similar "FK" prefixes, leading to ambiguity in the initial search for "FK-788". To provide a precise and in-depth technical guide on the pharmacological profile as requested, please clarify which of the following compounds you are interested in:
-
Fostamatinib (R788): An oral spleen tyrosine kinase (Syk) inhibitor.
-
TAK-788 (Mobocertinib): An oral epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitor.
-
ARX788: An anti-HER2 antibody-drug conjugate.
-
FK778: A synthetic analogue of the active metabolite of leflunomide (B1674699) with immunosuppressive and antiproliferative activities.
-
FK888: A dipeptide neurokinin 1 (NK1) receptor antagonist.
-
JB-788: A 5-HT1A receptor agonist.
Once you specify the compound of interest, I will proceed to gather the relevant data and generate the comprehensive technical guide, including data tables, experimental protocols, and visualizations as originally requested.
Unraveling the Immunomodulatory Landscape of FK778: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK778, a malononitrilamide and an active metabolite of leflunomide, is a potent immunosuppressive and antiproliferative agent. Its primary mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) synthesis pathway. This blockade leads to the depletion of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as lymphocytes. Beyond this canonical pathway, FK778 exhibits pleiotropic effects, including the modulation of tyrosine kinase activity and interference with key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the biological activity of FK778, detailing its molecular targets, affected signaling pathways, and a summary of quantitative data. Furthermore, it outlines key experimental protocols for the investigation of its multifaceted mechanism of action.
Core Biological Activity and Mechanism of Action
FK778 exerts its biological effects through a dual mechanism, primarily targeting pyrimidine biosynthesis and additionally modulating other cellular signaling pathways.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The principal mechanism of FK778 is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. DHODH catalyzes the conversion of dihydroorotate to orotate, a crucial step in the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines.[1][2] By inhibiting DHODH, FK778 effectively halts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[1] This has a profound impact on rapidly proliferating cells, such as activated T and B lymphocytes, which rely heavily on the de novo pathway for their nucleotide supply. The immunosuppressive effects of FK778 are largely attributed to this inhibition, leading to a reduction in lymphocyte proliferation and function.[3] The antiviral activity of FK778 against certain viruses, like human cytomegalovirus (HCMV), is also linked to the inhibition of DHODH, as viral replication is dependent on the host cell's pyrimidine pool.[1] This antiviral action can be reversed by the addition of exogenous uridine, confirming the specific targeting of this pathway.[1]
Pyrimidine Synthesis-Independent Effects
Several studies have indicated that FK778 possesses biological activities that are not reversed by uridine supplementation, suggesting mechanisms independent of DHODH inhibition. These effects are thought to be mediated, at least in part, by the inhibition of protein tyrosine kinases.[1] This secondary mechanism contributes to its antiproliferative and anti-inflammatory properties. For instance, FK778 has been shown to inhibit the proliferation and migration of smooth muscle cells, an effect not abolished by uridine. This suggests a direct impact on signaling pathways controlling cell growth and motility, potentially through tyrosine kinase inhibition.
Key Signaling Pathways Modulated by FK778
FK778 influences several critical signaling pathways involved in immune activation, inflammation, and cell proliferation.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. FK778 has been demonstrated to inhibit the activation of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and adhesion molecules.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell growth, differentiation, and survival. While direct inhibition of STAT3 by FK778 is not extensively documented, its modulation of upstream tyrosine kinases could indirectly affect STAT3 phosphorylation and activation. Further research is needed to fully elucidate the impact of FK778 on the STAT3 pathway.
Quantitative Data Summary
While specific IC50 and Ki values for FK778 are not consistently reported across the literature, the following table summarizes the available quantitative data for its biological activities.
| Target/Process | Assay Type | Reported Value | Cell/System | Reference |
| DHODH Inhibition | Enzymatic Assay | IC50: ~3.8 nM (for a similar DHODH inhibitor, H-006) | Recombinant human DHODH | [4] |
| Lymphocyte Proliferation | [3H]-Thymidine Incorporation | Dose-dependent inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5][6] |
| Smooth Muscle Cell Proliferation | MTT Assay | Dose-dependent inhibition | Human Aortic Smooth Muscle Cells (HA-SMCs) | [7] |
| Antiviral Activity (HCMV) | Viral DNA Synthesis Assay | Effective inhibition | Human Foreskin Fibroblast (HFF) cells | [1] |
Note: The IC50 value for DHODH is for a structurally related compound and is provided for context. Specific quantitative data for FK778's direct enzymatic inhibition is limited in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of FK778.
DHODH Enzymatic Activity Assay
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH protein
-
FK778
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of FK778 in the assay buffer.
-
In a 96-well plate, add recombinant human DHODH, the desired concentrations of FK778 (or vehicle control), and a reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 500 µM DHO.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of FK778.[4][8]
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA.[5][6][9]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
FK778
-
Mitogen (e.g., Phytohaemagglutinin (PHA))
-
Complete RPMI-1640 medium
-
[3H]-thymidine
-
96-well round-bottom plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed 1 x 10^5 PBMCs per well in a 96-well plate.
-
Add serial dilutions of FK778 to the wells.
-
Stimulate the cells with a mitogen (e.g., PHA) and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a percentage of the control (stimulated cells without FK778).
Smooth Muscle Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the effect of FK778 on the migration of smooth muscle cells.[7][10]
Materials:
-
Human Aortic Smooth Muscle Cells (HA-SMCs)
-
FK778
-
Complete cell culture medium
-
6-well plates
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Procedure:
-
Seed HA-SMCs in 6-well plates and grow to confluence.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of FK778.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blot for Phosphorylated STAT3
This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cell lysates to assess the effect of FK778 on STAT3 activation.[11][12][13][14][15]
Materials:
-
Cell line with an active JAK/STAT pathway (e.g., HeLa)
-
FK778
-
Cytokine for stimulation (e.g., IL-6)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against p-STAT3 (Tyr705)
-
Primary antibody against total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of FK778 for a specified time (e.g., 1-24 hours).
-
Stimulate the cells with a cytokine (e.g., IL-6) for the last 15-30 minutes of the treatment period to induce STAT3 phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Immunofluorescence for CD25 Expression on Lymphocytes
This method is used to visualize and quantify the expression of the activation marker CD25 on the surface of lymphocytes.[16][17][18][19]
Materials:
-
Isolated lymphocytes
-
FK778
-
Stimulating agent (e.g., anti-CD3 antibody)
-
PE-conjugated anti-human CD25 antibody
-
Isotype control antibody
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Isolate lymphocytes and culture them in the presence or absence of FK778.
-
Stimulate the lymphocytes with anti-CD3 antibody to induce activation.
-
After an appropriate incubation period, harvest the cells and wash with PBS.
-
Stain the cells with PE-conjugated anti-human CD25 antibody or an isotype control for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Analyze the samples using a fluorescence microscope or quantify the percentage of CD25-positive cells and the mean fluorescence intensity by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FK778 and a typical experimental workflow for its characterization.
FK778 Mechanism of Action
Caption: FK778 inhibits DHODH and tyrosine kinases, affecting cell proliferation and inflammation.
Experimental Workflow for FK778 Characterization
Caption: A typical workflow for characterizing the biological activities of FK778.
Conclusion
FK778 is a multifaceted immunomodulatory agent with a well-defined primary mechanism of action targeting DHODH and the de novo pyrimidine synthesis pathway. Its ability to also influence other signaling cascades, likely through tyrosine kinase inhibition, contributes to its broad antiproliferative and anti-inflammatory profile. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of FK778 and related compounds. A deeper understanding of its quantitative effects and the intricate details of its pyrimidine-independent actions will be crucial for its future clinical applications.
References
- 1. Inhibition of human cytomegalovirus signaling and replication by the immunosuppressant FK778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karolinska.se [karolinska.se]
- 6. hanc.info [hanc.info]
- 7. Chemerin stimulates aortic smooth muscle cell proliferation and migration via activation of autophagy in VSMCs of metabolic hypertension rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ferritin Mitochondrial (FTMT)-Driven Mitochondrial Ferroptosis in Vascular Smooth Muscle Cells: A Role of NCOA4 in Atherosclerosis Pathogenesis and Modulation by Gualou–Xiebai [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of interleukin-2 receptor (CD25) expression induced on T cells from children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Mobocertinib (FK-788): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mobocertinib, also known as FK-788 or TAK-788, is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion mutations.[1][2] These mutations are notoriously resistant to earlier generations of EGFR TKIs. This technical guide provides a comprehensive overview of the preclinical research on Mobocertinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.
Mechanism of Action
Mobocertinib is an indole-pyrimidine-based irreversible EGFR inhibitor.[3] It was specifically designed to form a covalent bond with the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of kinase activity.[2] This irreversible binding provides high potency against EGFR exon 20 insertion mutants while maintaining selectivity over wild-type (WT) EGFR.[4] The primary downstream signaling pathways inhibited by Mobocertinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Signaling Pathway of EGFR/HER2 and Inhibition by Mobocertinib
Caption: EGFR/HER2 signaling pathway and the inhibitory action of Mobocertinib.
In Vitro Efficacy
The in vitro potency of Mobocertinib has been evaluated across a range of cell lines harboring various EGFR and HER2 mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) from key preclinical studies.
Table 1: In Vitro Inhibitory Activity of Mobocertinib against EGFR Exon 20 Insertion Mutants
| Cell Line/Mutant | IC50 (nM) | Reference |
| NPG | 4.3 | |
| ASV | 10.9 | |
| FQEA | 11.8 | |
| NPH | 18.1 | |
| SVD | 22.5 | |
| Wild-Type EGFR | 34.5 |
Table 2: In Vitro Inhibitory Activity of Mobocertinib against Common EGFR Mutations
| Mutation | IC50 (nM) | Reference |
| Common Mutations (unspecified) | 2.7 - 3.3 | |
| T790M Resistance Mutation | 6.3 - 21.3 |
In Vivo Efficacy
The anti-tumor activity of Mobocertinib has been demonstrated in various patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC).
Table 3: In Vivo Tumor Growth Inhibition by Mobocertinib in NSCLC Xenograft Models
| Xenograft Model (Mutation) | Treatment and Dose | Outcome | Reference |
| LU0387 (NPH) | 10 mg/kg daily | 56% tumor growth inhibition | |
| LU0387 (NPH) | 30 mg/kg daily | 87% tumor regression | |
| CTG-2130 (D770_N771insGL) | Mobocertinib + Cetuximab | Improved efficacy | |
| H1975 (LT) | Mobocertinib (all doses) | Significant tumor growth reduction |
Pharmacokinetics
Preclinical and early clinical studies have characterized the pharmacokinetic profile of Mobocertinib.
Table 4: Pharmacokinetic Parameters of Mobocertinib
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 4 hours | |
| Geometric Mean Effective Half-life | 11 - 17 hours |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Mobocertinib.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory activity of a compound against a specific kinase.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Mobocertinib in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer.
-
Dilute recombinant EGFR enzyme to the desired concentration in kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 µg/mL BSA).
-
Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the diluted Mobocertinib or a vehicle control (DMSO).
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using a luminescence-based assay like ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
-
Cell Viability Assay
This assay measures the number of viable cells in a culture after exposure to a test compound.
Workflow for CellTiter-Glo® Cell Viability Assay
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Detailed Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding and Treatment:
-
Prepare a cell suspension and seed the cells into an opaque-walled 96-well plate at a predetermined density.
-
Include control wells with medium only for background luminescence.
-
Prepare serial dilutions of Mobocertinib in culture medium and add them to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 7 days).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells.
-
Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice to create a more clinically relevant in vivo model.
Workflow for Establishing and Monitoring a PDX Model
Caption: General workflow for establishing and monitoring a patient-derived xenograft (PDX) model.
Detailed Methodology:
-
Model Establishment:
-
Freshly resected NSCLC tumor specimens are obtained from patients.
-
Within 24 hours of surgery, small tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG-SGM3).
-
Mice are monitored for successful tumor engraftment and growth.
-
-
Treatment and Monitoring:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Mobocertinib is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is monitored as an indicator of treatment toxicity.
-
The study continues for a defined period, and tumor growth inhibition or regression is calculated at the end of the study.
-
Conclusion
The preclinical data for Mobocertinib (this compound) robustly demonstrate its potency and selectivity against NSCLC harboring EGFR and HER2 exon 20 insertion mutations. Its mechanism as an irreversible TKI translates to significant in vitro and in vivo anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of targeted therapies in this therapeutic area. This comprehensive summary of preclinical research serves as a foundational resource for scientists and researchers dedicated to advancing cancer treatment.
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to Mobocertinib (TAK-788): A Novel Inhibitor of EGFR Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mobocertinib (B609201), also known as TAK-788, is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC). These mutations have historically conferred resistance to previously approved EGFR TKIs. This guide provides a comprehensive overview of the novelty, background, mechanism of action, preclinical and clinical data, and key experimental methodologies related to mobocertinib. While the user's query specified "FK-788," extensive research indicates this is likely a typographical error for "TAK-788," the subject of this guide. Other similarly named compounds in oncology drug development include ARX788, an antibody-drug conjugate, and AEE-788, a multi-targeted kinase inhibitor.
Background and Novelty
EGFR ex20ins mutations represent up to 12% of all EGFR mutations in NSCLC and are associated with a poor prognosis due to the insensitivity of these tumors to first and second-generation EGFR TKIs. Mobocertinib was developed to address this unmet medical need. Its novelty lies in its specific and potent irreversible binding to the EGFR kinase domain harboring exon 20 insertions, leading to inhibition of downstream signaling pathways and tumor growth.[1]
Mechanism of Action
Mobocertinib is an irreversible TKI that covalently binds to the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain. This binding is highly selective for EGFR ex20ins mutants over wild-type (WT) EGFR, which is crucial for minimizing off-target toxicities. By blocking the kinase activity of the mutated EGFR, mobocertinib inhibits autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2]
Preclinical Data
The preclinical activity of mobocertinib has been demonstrated in various in vitro and in vivo models.
In Vitro Activity
Mobocertinib has shown potent inhibitory activity against a range of EGFR ex20ins mutations in engineered cell lines.
| Cell Line | EGFR Mutation | Mobocertinib IC50 (nM) |
| Ba/F3 | NPG | 4.3 |
| Ba/F3 | ASV | 10.9 |
| Ba/F3 | FQEA | 11.8 |
| Ba/F3 | NPH | 18.1 |
| Ba/F3 | SVD | 22.5 |
| A431 | Wild-Type | 34.5 |
Table 1: In Vitro Inhibitory Activity of Mobocertinib in Ba/F3 Cells Expressing Various EGFR Exon 20 Insertion Mutations.
In Vivo Activity
Mobocertinib has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with EGFR ex20ins mutations.
| Xenograft Model | EGFR Mutation | Mobocertinib Dose (mg/kg/day) | Tumor Growth Inhibition/Regression |
| CTG-2842 (PDX) | ASV | 15 | 92% tumor regression |
| LU0387 (PDX) | NPH | 10 | 56% tumor growth inhibition |
| LU0387 (PDX) | NPH | 30 | 87% tumor regression |
Table 2: In Vivo Efficacy of Mobocertinib in Xenograft Models of NSCLC with EGFR Exon 20 Insertion Mutations.
Clinical Data
Mobocertinib has been evaluated in a phase 1/2 clinical trial (NCT02716116) in patients with previously treated NSCLC harboring EGFR ex20ins mutations.
Efficacy
The recommended phase 2 dose (RP2D) of mobocertinib was determined to be 160 mg once daily. At this dose, mobocertinib demonstrated clinically meaningful anti-tumor activity.
| Efficacy Endpoint | Value (95% CI) |
| Confirmed Overall Response Rate (ORR) | 43% (24-63) |
| Median Duration of Response (DoR) | 14.0 months (5.0-Not Reached) |
| Median Progression-Free Survival (PFS) | 7.3 months (4.4-15.6) |
Table 3: Clinical Efficacy of Mobocertinib (160 mg/day) in Patients with Previously Treated EGFR Exon 20 Insertion-Mutant NSCLC.[3]
Safety and Tolerability
The most common treatment-related adverse events (TRAEs) were generally manageable and consistent with the EGFR inhibitor class.
| Treatment-Related Adverse Event (Any Grade) | Incidence (%) |
| Diarrhea | 83 |
| Nausea | 43 |
| Rash | 33 |
| Vomiting | 26 |
Table 4: Most Common Treatment-Related Adverse Events (Any Grade) with Mobocertinib (160 mg/day).[3]
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of mobocertinib against cell lines expressing various EGFR mutations.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express different EGFR exon 20 insertion mutations were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.
-
Compound Preparation: Mobocertinib was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Varying concentrations of mobocertinib were added to the wells.
-
Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
-
Data Analysis: Luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis
Objective: To assess the effect of mobocertinib on EGFR phosphorylation and downstream signaling pathways.
Methodology:
-
Cell Treatment and Lysis:
-
NSCLC cells (e.g., CUTO14) were treated with varying concentrations of mobocertinib for 2 hours.
-
Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Proteins were transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of mobocertinib.
Methodology:
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used. All animal studies were conducted in accordance with institutional guidelines.
-
Tumor Implantation: Patient-derived tumor fragments from NSCLC patients with confirmed EGFR exon 20 insertion mutations (e.g., CTG-2842) were subcutaneously implanted into the flanks of the mice.
-
Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and vehicle control groups. Mobocertinib was administered orally once daily at the specified doses.
-
Tumor Measurement and Data Analysis: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as a measure of toxicity. Tumor growth inhibition or regression was calculated at the end of the study.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Exon 20 Insertion Signaling Pathway and Mobocertinib Inhibition.
Caption: Mobocertinib (TAK-788) Drug Development Workflow.
References
Investigating the Novelty of Compound FK-788: A Technical Overview
Introduction
An investigation into the compound designated "FK-788" reveals ambiguity in publicly available scientific literature, with the identifier potentially referring to distinct therapeutic agents. The most prominent entities associated with similar designations are TAK-788 (Mobocertinib) , an EGFR/HER2 inhibitor for non-small cell lung cancer, and FK778 , a novel immunosuppressive agent. This technical guide provides an in-depth analysis of both compounds to address the potential interpretations of "this compound," presenting available quantitative data, experimental protocols, and key signaling pathways to elucidate their respective novelties.
Part 1: TAK-788 (Mobocertinib) - A Targeted Therapy for NSCLC
TAK-788, also known as Mobocertinib, is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] Its novelty lies in its specific design to target these mutations, which are historically difficult to treat with conventional EGFR TKIs.[1]
Quantitative Data Summary
The clinical efficacy and pharmacokinetic properties of TAK-788 have been evaluated in a Phase 1/2 clinical trial (NCT02716116).[1][2]
Table 1: Clinical Efficacy of Mobocertinib (160 mg/d) in Patients with EGFRex20ins NSCLC
| Endpoint | Value | 95% Confidence Interval |
|---|---|---|
| Confirmed Response Rate (Investigator-assessed) | 43% (12/28 patients) | 24% - 63% |
| Median Duration of Response | 14 months | 5.0 - Not Reached |
| Median Progression-Free Survival | 7.3 months | 4.4 - 15.6 |
Data sourced from a Phase 1/2 trial.
Table 2: Pharmacokinetic Properties of Mobocertinib
| Parameter | Value |
|---|---|
| Median Time to Maximum Plasma Concentration (Tmax) | 4 hours |
| Geometric Mean Effective Half-Life (20-160 mg/d) | 11 - 17 hours |
Data indicates that Mobocertinib exposure increases in a dose-proportional manner.
Table 3: Common Treatment-Related Adverse Events (TRAEs) for Mobocertinib (160 mg/d)
| Adverse Event (Any Grade, >25%) | Frequency |
|---|---|
| Diarrhea | 83% |
| Nausea | 43% |
| Rash | 33% |
| Vomiting | 26% |
The most common Grade ≥3 TRAE was diarrhea (21%).
Experimental Protocols
Phase 1/2 Clinical Trial (NCT02716116) Protocol Summary:
This trial was a multi-part study including dose escalation, expansion, and extension phases to evaluate the safety, pharmacokinetics, and anti-tumor activity of oral TAK-788.
-
Part 1 (Dose Escalation): The primary objectives were to determine the safety profile, maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D) of orally administered TAK-788.
-
Part 2 (Expansion Phase): The primary goal was to evaluate the anti-tumor activity of TAK-788 at the RP2D in seven molecularly defined cohorts. These cohorts included NSCLC patients with EGFR exon 20 activating insertions and HER2 exon 20 activating insertions or point mutations.
-
Part 3 (Extension Phase): This phase aimed to evaluate the efficacy of TAK-788 in previously treated patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations.
-
Inclusion Criteria: The study enrolled patients with locally advanced or metastatic NSCLC with tumors harboring EGFR exon 20 insertion mutations who had been previously treated.
-
Administration: TAK-788 was administered orally.
Signaling Pathway and Mechanism of Action
Mobocertinib is an irreversible small-molecule EGFR TKI designed to selectively target EGFR and HER2 (ERBB2) exon 20 insertion mutants. It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of Mobocertinib (TAK-788).
Part 2: FK778 - An Immunosuppressive Agent
FK778 is a novel immunosuppressive agent, identified as a leflunomide (B1674699) derivative, that has been investigated for its potential in preventing xenograft rejection. Its novelty stems from its mechanism of action, which involves interference with hyperacute rejection and marked suppression of both acute humoral and cellular aortic xenograft rejection.
Quantitative Data Summary
The efficacy of FK778 has been studied in a concordant hamster-to-rat aortic xenotransplantation model.
Table 4: Comparative Efficacy of Immunosuppressants in a Xenotransplantation Model
| Parameter | Tacrolimus | FK778 | Sirolimus |
|---|---|---|---|
| Complement Deposition Reduction | +++ | ++ | ++ |
| Xenograft Infiltration Diminishment | +++ | ++ | ++ |
| Vessel-wall Myocyte Necrosis Reduction | +++ | ++ | ++ |
| In Vivo Lymphocyte CD25 Expression Reduction | ++ | ++ | + |
| Mixed Lymphocyte Reaction (MLR) Diminishment | +++ | ++ | ++ |
| Xenoreactive Antibody Reduction | +++ | ++ | ++ |
Relative efficacy is denoted by '+' symbols, with '+++' indicating the most potent effect. FK778's overall efficacy was observed to be similar to that of sirolimus.
Experimental Protocols
Hamster-to-Rat Aortic Xenotransplantation Model Protocol Summary:
This experimental model was utilized to assess the host's cellular and humoral responsiveness to a xenograft and the efficacy of various immunosuppressive regimens.
-
Model: A concordant hamster-to-rat aortic xenotransplantation model was used.
-
Treatment Groups: Recipient rats were treated for 14 days with varying doses of FK778, tacrolimus, sirolimus, or combination regimens.
-
Endpoints Measured:
-
Histologic Xenograft Rejection: Assessed by observing infiltrative response and myocyte necrosis within the grafts.
-
Cellular Responsiveness: Measured by in vivo lymphocyte CD25 expression and mixed lymphocyte reaction (MLR).
-
Humoral Responsiveness: Quantified by measuring xenoreactive IgM and IgG antibody production.
-
-
Hyperacute Rejection Model: An ex vivo rat-to-human heart perfusion model was used to measure antibody and complement tissue depositions.
Experimental Workflow
The workflow for evaluating FK778 in the xenotransplantation model involved several key stages from transplantation to endpoint analysis.
Caption: Experimental workflow for evaluating FK778 in a hamster-to-rat xenotransplantation model.
Conclusion
The novelty of the compound referred to as "this compound" depends on the specific agent .
-
TAK-788 (Mobocertinib) is a novel, targeted therapy for NSCLC patients with EGFR exon 20 insertion mutations, a patient population with significant unmet medical needs. Its specificity and oral administration represent a significant advancement in the treatment of this cancer subtype.
-
FK778 demonstrates novelty as an immunosuppressive agent with a distinct profile of activity in preventing xenograft rejection. While its overall efficacy in the described preclinical model was comparable to sirolimus, its ability to mildly interfere with hyperacute rejection and markedly suppress acute humoral and cellular rejection warrants further investigation.
For researchers, scientists, and drug development professionals, it is crucial to specify the exact compound of interest—TAK-788 or FK778—to access the correct and relevant technical data. Both compounds, in their respective fields, represent innovative approaches to challenging therapeutic areas.
References
- 1. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations from a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mobocertinib (TAK-788) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib (formerly TAK-788) is a potent, irreversible, next-generation tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) variants with exon 20 insertion mutations (EGFRex20ins). These mutations are typically associated with resistance to standard EGFR TKIs and a poor prognosis in non-small cell lung cancer (NSCLC).[1][2][3][4] Mobocertinib demonstrates significant preclinical and clinical activity against various EGFRex20ins mutations, offering a promising therapeutic strategy for this patient population.[5]
These application notes provide detailed experimental protocols for the in vitro evaluation of Mobocertinib in cell culture, including methodologies for assessing its mechanism of action, determining its potency, and analyzing its effects on downstream signaling pathways.
Mechanism of Action
Mobocertinib is an oral TKI that selectively and irreversibly binds to the cysteine 797 residue in the ATP-binding site of EGFR. This covalent interaction blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting tumor cell proliferation and survival. Preclinical studies have shown that Mobocertinib exhibits greater potency against EGFRex20ins mutants compared to wild-type (WT) EGFR, which provides a therapeutic window to minimize toxicities associated with WT EGFR inhibition. The drug has been engineered to overcome the conformational changes in the EGFR protein caused by exon 20 insertion mutations that hinder the binding of other TKIs.
Signaling Pathway
The primary signaling pathway affected by Mobocertinib is the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. By inhibiting EGFR phosphorylation, Mobocertinib effectively blocks the activation of these critical downstream effectors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Mobocertinib (IC50) in Various Cell Lines
| Cell Line | EGFR Mutation Status | Mobocertinib IC50 (nmol/L) | Reference |
| Ba/F3-EGFR ASV | Exon 20 Insertion (ASV) | 4.3 - 22.5 | |
| Ba/F3-EGFR NPG | Exon 20 Insertion (NPG) | 4.3 - 22.5 | |
| Ba/F3-EGFR FQEA | Exon 20 Insertion (FQEA) | 4.3 - 22.5 | |
| Ba/F3-EGFR NPH | Exon 20 Insertion (NPH) | 4.3 - 22.5 | |
| Ba/F3-EGFR SVD | Exon 20 Insertion (SVD) | 4.3 - 22.5 | |
| Ba/F3-EGFR WT | Wild-Type | 34.5 | |
| CUTO14 | Exon 20 Insertion (ASV) | 33 | |
| LU0387 | Exon 20 Insertion (NPH) | - | |
| H1975 | L858R, T790M | 2.7 - 21.3 | |
| HCC827 | Exon 19 Deletion | 2.7 - 21.3 |
Experimental Protocols
Cell Culture
A variety of human non-small cell lung cancer (NSCLC) and engineered cell lines have been utilized in preclinical studies of Mobocertinib.
Recommended Cell Lines:
-
EGFR Exon 20 Insertion Mutant: CUTO14 (harboring ASV mutation), LU0387 (harboring NPH mutation).
-
Other EGFR Mutations: H1975 (L858R, T790M), HCC827 (Exon 19 Deletion).
-
Engineered Cell Lines: Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations.
-
Wild-Type EGFR Control: A431.
General Cell Culture Protocol:
-
Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For LU0387 primary cells, DMEM/F-12 medium may be used.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For Ba/F3 cells, supplement the medium with 10 ng/mL of IL-3 for parental cell line maintenance. For Ba/F3 cells expressing EGFR mutants, IL-3 should be withdrawn to ensure dependence on EGFR signaling for survival.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Mobocertinib.
Materials:
-
96-well cell culture plates
-
Cells in suspension
-
Complete growth medium
-
Mobocertinib stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of Mobocertinib in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the Mobocertinib dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for EGFR Signaling
This protocol is for assessing the effect of Mobocertinib on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
Cells
-
Complete growth medium
-
Mobocertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Mobocertinib (e.g., 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
Mobocertinib (TAK-788) is a targeted therapy that has shown significant promise in preclinical models of NSCLC with EGFR exon 20 insertion mutations. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of Mobocertinib. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, contributing to a deeper understanding of this important therapeutic agent. It is important to note that while Mobocertinib received accelerated approval, a subsequent phase III study did not meet its primary endpoint, leading to the initiation of its voluntary withdrawal from the market. Nevertheless, the study of its mechanism and the preclinical data remain valuable for the development of future EGFR inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Investigation of FK-788 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-788 is identified as a potent prostacyclin (PGI₂) analog, functioning as a high-affinity agonist for the human prostacyclin (IP) receptor with a notable anti-platelet aggregation effect (IC₅₀ = 18 nM). While detailed in vivo studies for this compound are not extensively documented in publicly available literature, its mechanism of action suggests significant therapeutic potential in cardiovascular diseases such as thrombosis and pulmonary hypertension. These application notes provide a comprehensive guide for researchers on how to approach the use of this compound in relevant animal models, based on established protocols for other IP receptor agonists.
Introduction to this compound
This compound is a synthetic small molecule with the chemical formula C₂₆H₂₅NO₆. Its primary known biological function is the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately leads to the inhibition of platelet aggregation and promotes vasodilation. Given these properties, this compound is a candidate for investigation in animal models of thrombotic disorders and pulmonary hypertension.
Mechanism of Action: The Prostacyclin Signaling Pathway
The therapeutic effects of this compound are mediated through the IP receptor signaling pathway. The diagram below illustrates this mechanism.
Caption: Signaling pathway of this compound via the IP receptor.
General Considerations for In Vivo Studies
Due to the absence of specific pharmacokinetic and toxicology data for this compound in the public domain, initial dose-finding studies are critical. It is recommended to start with low doses and escalate to determine the maximum tolerated dose (MTD) and the effective dose range.
Formulation and Administration
-
Solubility: The solubility of this compound in common vehicles should be determined empirically. For many small molecules, a formulation in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline, or a solution containing DMSO and PEG, is a common starting point.
-
Route of Administration: Oral (gavage), intravenous (bolus or infusion), and subcutaneous routes should be considered. The choice of route will depend on the desired pharmacokinetic profile and the specific animal model.
Experimental Protocols for Key Animal Models
The following protocols are generalized for IP receptor agonists and should be adapted for this compound following preliminary dose-ranging and tolerability studies.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model is used to evaluate the anti-thrombotic efficacy of a compound.
Experimental Workflow:
Caption: Workflow for the ferric chloride-induced thrombosis model.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer this compound or vehicle control (e.g., 0.5% CMC) via oral gavage 60 minutes prior to the procedure.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Apply a filter paper (1x2 mm) saturated with 10% ferric chloride solution to the adventitial surface of the artery for 3 minutes.
-
Remove the filter paper and wash the area with saline.
-
-
Endpoint: Continuously monitor blood flow until complete occlusion (cessation of flow) occurs. The time to occlusion is the primary endpoint.
Monocrotaline-Induced Pulmonary Hypertension Model in Rats
This model is used to assess the potential of a compound to prevent or treat pulmonary hypertension.
Experimental Workflow:
Caption: Workflow for the monocrotaline-induced pulmonary hypertension model.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Disease Induction: Administer a single subcutaneous injection of monocrotaline (MCT) at 60 mg/kg.
-
Treatment: Begin daily administration of this compound or vehicle on the same day as MCT injection (for prevention studies) or after the establishment of PH (e.g., day 14, for treatment studies).
-
Monitoring: Monitor animals for clinical signs of distress and record body weight regularly.
-
Terminal Procedure (Day 28):
-
Anesthetize the rat and perform a right heart catheterization to measure right ventricular systolic pressure (RVSP).
-
Euthanize the animal and collect the heart and lungs.
-
-
Endpoints:
-
Primary: RVSP.
-
Secondary: Right ventricular hypertrophy (Fulton's Index: RV/[LV+S]), and histological analysis of pulmonary artery remodeling.
-
Quantitative Data Summary (Hypothetical Data for Method Illustration)
The following tables present a hypothetical summary of data that could be generated from the described animal models. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 1: Effect of this compound on Time to Occlusion in a Mouse Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | n | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle (0.5% CMC) | - | 10 | 12.5 ± 1.8 |
| This compound | 1 | 10 | 18.2 ± 2.5 |
| This compound | 3 | 10 | 25.7 ± 3.1** |
| This compound | 10 | 10 | 38.4 ± 4.5 |
| Positive Control | 5 | 10 | 45.1 ± 5.0 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Effect of this compound on Monocrotaline-Induced Pulmonary Hypertension in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | n | RVSP (mmHg, Mean ± SEM) | Fulton's Index (RV/[LV+S], Mean ± SEM) |
| Sham + Vehicle | - | 8 | 24.5 ± 1.5 | 0.28 ± 0.02 |
| MCT + Vehicle | - | 10 | 65.8 ± 4.2 | 0.55 ± 0.04 |
| MCT + this compound | 3 | 10 | 51.2 ± 3.8 | 0.46 ± 0.03 |
| MCT + this compound | 10 | 10 | 42.6 ± 3.1 | 0.39 ± 0.02 |
| MCT + this compound | 30 | 10 | 35.1 ± 2.9 | 0.32 ± 0.02 |
| *p<0.05, **p<0.01, ***p<0.001 vs. MCT + Vehicle |
Concluding Remarks
This compound, as a potent IP receptor agonist, holds promise for the treatment of thrombotic and pulmonary vascular diseases. The protocols and guidelines presented here offer a foundational framework for initiating preclinical in vivo investigations. Researchers must conduct preliminary studies to establish the safety and dose-response relationship of this compound before embarking on larger efficacy studies. Careful and ethical execution of these animal models will be crucial in elucidating the therapeutic potential of this compound.
Application Notes and Protocols for Kinase Inhibitors in Murine Models
Introduction
These application notes provide detailed protocols for the dosage and administration of the tyrosine kinase inhibitors TAK-788 (Mobocertinib) and AEE-788, as well as the antibody-drug conjugate ARX-788, in mouse models. The provided data has been compiled from various preclinical studies to assist researchers, scientists, and drug development professionals in designing and executing in vivo experiments.
I. TAK-788 (Mobocertinib)
Mechanism of Action: TAK-788, also known as Mobocertinib, is a potent, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1][2] By binding to and inhibiting these mutated receptors, Mobocertinib disrupts downstream signaling pathways that drive tumor cell proliferation and survival.
Signaling Pathway
Caption: Mechanism of action of TAK-788 (Mobocertinib).
Dosage and Administration in Mice
The following table summarizes the dosages and administration routes for TAK-788 in various mouse models.
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings |
| Ba/F3 tumor model (EGFRex20ins ASV) | Not specified | Oral | Once daily | Dose-dependent inhibition of tumor growth.[1] |
| Patient-derived xenograft (PDX) CTG-2842 (ASV) NSCLC | 15 mg/kg | Oral | Once daily | 92% tumor regression at day 59.[1][3] |
| LU0387 tumors (NPH mutation) | 10 mg/kg | Oral | Once daily | 56% tumor growth inhibition.[4] |
| LU0387 tumors (NPH mutation) | 30 mg/kg | Oral | Once daily | 87% tumor regression.[4] |
| Genetically engineered mouse model (SVD mutation) | 30 mg/kg | Oral | Once daily | Remarkable reduction of tumor volumes after 1 week.[4] |
| Human NSCLC H1975 LT tumor model | Not specified | Oral | Not specified | Significant reduction in tumor growth at all dose levels.[1] |
Experimental Protocol: Oral Gavage Administration
This protocol outlines the procedure for administering TAK-788 to mice via oral gavage.
Materials:
-
TAK-788 (Mobocertinib)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of TAK-788 based on the mean body weight of the mice in each group and the desired dose (e.g., 10, 15, or 30 mg/kg).
-
Suspend TAK-788 in the appropriate vehicle to the final desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to determine the precise volume to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Insert the gavage needle carefully into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the TAK-788 suspension.
-
Observe the mouse for a short period post-administration to ensure no adverse reactions.
-
-
Monitoring:
II. AEE-788
Mechanism of Action: AEE-788 is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR).[6] By inhibiting both of these signaling pathways, AEE-788 can reduce tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor).
Signaling Pathway
Caption: Mechanism of action of AEE-788.
Dosage and Administration in Mice
The following table summarizes the dosage and administration route for AEE-788 in a mouse xenograft model.
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings |
| Nude mice with human cutaneous squamous cell carcinoma (Colo16) xenografts | 50 mg/kg | Oral | Thrice weekly | 54% inhibition of tumor growth at 21 days.[6] |
| Orthotopic nude mouse model with HT29 human colon carcinoma | Not specified | Oral | Not specified | Tumors were >50% smaller than in control mice after 5 weeks.[7] |
Experimental Protocol: Oral Administration
The protocol for oral administration of AEE-788 is similar to that of TAK-788.
Materials:
-
AEE-788
-
Vehicle solution
-
Gavage needles
-
Syringes
-
Animal balance
-
PPE
Procedure:
-
Preparation of Dosing Solution: Prepare the AEE-788 suspension in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose).
-
Animal Handling and Dosing: Follow the same procedure as for TAK-788, adjusting the dosing volume based on individual mouse body weight.
-
Monitoring: Monitor animal health and tumor growth as described for TAK-788.
III. ARX-788
Mechanism of Action: ARX-788 is a site-specific antibody-drug conjugate (ADC) that targets the HER2 (human epidermal growth factor receptor 2) protein.[8][9] The antibody component of ARX-788 binds to HER2 on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the cytotoxic payload is released, causing cell death.
Experimental Workflow
Caption: Experimental workflow of ARX-788.
Dosage and Administration in Mice
While specific dosages are not detailed in the provided abstracts, the administration route and experimental models are described.
| Mouse Model | Administration Route | Key Findings |
| Female BALB/c nude mice with HCC1954 (HER2-positive breast cancer) xenografts | Intravenous | Dose-dependent antitumor activity.[10] |
| Female BALB/c nude mice with NCI-N87 (HER2-positive gastric cancer) xenografts | Intravenous | Dose-dependent antitumor activity.[10] |
| Female CB17.SCID mice with JIMT-1 xenografts | Intravenous | Not specified.[8] |
Experimental Protocol: Intravenous Administration
This protocol outlines the procedure for administering ARX-788 to mice via intravenous injection, typically into the tail vein.
Materials:
-
ARX-788
-
Sterile saline or other appropriate vehicle
-
Insulin syringes with fine-gauge needles (e.g., 28-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional, to dilate the tail vein)
-
PPE
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or dilute ARX-788 in a sterile vehicle to the desired concentration.
-
Ensure the solution is free of particulates.
-
-
Animal Handling and Dosing:
-
Place the mouse in a restrainer to secure it and expose the tail.
-
If necessary, warm the tail with a heat lamp to make the veins more visible.
-
Disinfect the injection site with an alcohol wipe.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the ARX-788 solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring:
-
Monitor the mice for any immediate adverse reactions.
-
Continue to monitor animal health and tumor growth as described in the previous protocols.
-
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions, mouse strains, and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AEE788, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual inhibition of epidermal growth factor receptor and vascular endothelial growth factor receptor phosphorylation by AEE788 reduces growth and metastasis of human colon carcinoma in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nonclinical Development of Next-generation Site-specific HER2-targeting Antibody-drug Conjugate (ARX788) for Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Mobocertinib (FK-788) in Cancer Cell Lines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib, formerly known as FK-788 and also referred to as TAK-788, is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations are historically associated with resistance to conventional EGFR TKIs.[3] Mobocertinib has demonstrated potent and selective inhibitory activity against cancer cell lines harboring these specific genetic alterations, leading to the induction of apoptosis and inhibition of tumor growth. This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in the preclinical evaluation of Mobocertinib in relevant cancer cell models.
Mechanism of Action
Mobocertinib selectively and irreversibly binds to the ATP-binding site of EGFR with exon 20 insertion mutations.[3] This covalent binding blocks the tyrosine kinase activity of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] The targeted inhibition of these oncogenic driver pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR exon 20 insertion mutations for their growth and survival.
Caption: Mobocertinib inhibits EGFR exon 20 insertion signaling.
Data Presentation
Table 1: In Vitro Efficacy of Mobocertinib (IC50 Values) in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation | Mobocertinib IC50 (nM) | Reference |
| CUTO14 | Lung Adenocarcinoma | Exon 20 ins (ASV) | 33 | [5] |
| LU0387 | Lung Adenocarcinoma | Exon 20 ins (NPH) | Not explicitly stated, but potent inhibition shown | [5] |
| Ba/F3 | Pro-B | Exon 20 ins (FQEA) | 4.3 - 22.5 (for various ex20ins) | [6] |
| Ba/F3 | Pro-B | Exon 20 ins (NPG) | 4.3 - 22.5 (for various ex20ins) | [6] |
| Ba/F3 | Pro-B | Exon 20 ins (ASV) | 4.3 - 22.5 (for various ex20ins) | [6] |
| Ba/F3 | Pro-B | Exon 20 ins (NPH) | 4.3 - 22.5 (for various ex20ins) | [6] |
| Ba/F3 | Pro-B | Exon 20 ins (SVD) | 4.3 - 22.5 (for various ex20ins) | [6] |
| A431 | Epidermoid Carcinoma | Wild-Type EGFR | 34.5 | [6] |
Table 2: In Vivo Efficacy of Mobocertinib in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | EGFR Mutation | Mobocertinib Dose | Tumor Growth Inhibition/Regression | Reference |
| CTG-2842 | NSCLC | Exon 20 ins | 15 mg/kg daily | 92% tumor regression | [5] |
| LU0387 | NSCLC | Exon 20 ins (NPH) | 10 mg/kg daily | 56% tumor growth inhibition | [5] |
| LU0387 | NSCLC | Exon 20 ins (NPH) | 30 mg/kg daily | 87% tumor regression | [5] |
| Ba/F3 xenograft | Pro-B | Exon 20 ins (ASV) | 30 mg/kg daily | 77% tumor growth inhibition | [5] |
| Ba/F3 xenograft | Pro-B | Exon 20 ins (ASV) | 50 mg/kg daily | 19% tumor regression | [5] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of Mobocertinib on cancer cell lines.
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Mobocertinib (this compound) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Mobocertinib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[4]
-
For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[7]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with Mobocertinib.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with Mobocertinib
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with Mobocertinib at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10] Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Western Blotting
This protocol is used to detect the expression levels of key proteins in the EGFR signaling pathway and apoptosis-related proteins.
Materials:
-
Cells treated with Mobocertinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Bcl-2, anti-BAX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Mobocertinib, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
Mobocertinib (this compound) is a potent and selective inhibitor of EGFR exon 20 insertion mutations, demonstrating significant anti-cancer activity in preclinical models. The provided application notes and protocols offer a comprehensive guide for researchers to effectively evaluate the efficacy and mechanism of action of Mobocertinib in relevant cancer cell lines. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this targeted therapy and its potential clinical applications.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
FK-788 treatment protocols for laboratory research
An important clarification is needed regarding the specific compound of interest. The designation "FK-788" is associated with multiple distinct experimental drugs, each with a different mechanism of action and research application. To provide accurate and relevant Application Notes and Protocols, please specify which of the following compounds you are researching:
-
AEE-788: A dual inhibitor of the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.
-
Mobocertinib (TAK-788): A tyrosine kinase inhibitor (TKI) that targets EGFR and human epidermal growth factor receptor 2 (HER2), particularly those with exon 20 insertion mutations.[1]
-
ARX788: An antibody-drug conjugate targeting HER2-positive cancers.[2]
-
FK778: A synthetic analogue of the active metabolite of leflunomide (B1674699) with immunosuppressive and antiproliferative properties.[3]
Once the specific compound is identified, a comprehensive and tailored set of protocols and application notes will be generated. The following sections will be developed based on the clarified drug of interest.
Application Notes
This section will provide a detailed overview of the selected compound, including its mechanism of action, preclinical and clinical research applications, and key biological effects.
Mechanism of Action
A detailed description of the molecular targets and signaling pathways affected by the compound will be provided. This will include information on receptor binding, downstream signaling cascades, and the ultimate cellular response.
Preclinical Research Applications
This subsection will detail the use of the compound in various preclinical models, including:
-
In Vitro Studies: Applications in cell culture-based assays to assess cytotoxicity, proliferation, apoptosis, and other cellular processes.
-
In Vivo Studies: Use in animal models to evaluate efficacy, toxicity, pharmacokinetics, and pharmacodynamics.
Experimental Protocols
This section will provide detailed, step-by-step protocols for key experiments commonly performed in the laboratory setting for the selected compound.
In Vitro Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol will outline the steps for determining the cytotoxic effects of the compound on cancer cell lines.
-
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
The selected "this compound" compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the "this compound" compound and treat the cells for a specified duration (e.g., 24, 48, 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: For MTT assays, add the solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol will describe how to assess the effect of the compound on target protein expression and phosphorylation.
-
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
In Vivo Protocols
Xenograft Tumor Model in Mice
This protocol will detail the procedure for evaluating the in vivo anti-tumor efficacy of the selected compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
The selected "this compound" compound
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[2]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.[2]
-
Compound Administration: Administer the "this compound" compound and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[2]
-
Endpoint: At the end of the study (defined by tumor size or other ethical considerations), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Data Presentation
Quantitative data from the above-mentioned experiments will be summarized in clearly structured tables to facilitate easy comparison of different treatment conditions.
Table 1: In Vitro Cytotoxicity of [Selected this compound Compound]
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | [Value] | [Value] |
| Cell Line B | [Value] | [Value] |
| Cell Line C | [Value] | [Value] |
Table 2: In Vivo Efficacy of [Selected this compound Compound] in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Value] | N/A |
| [Compound] Dose 1 | [Value] | [Value] |
| [Compound] Dose 2 | [Value] | [Value] |
Visualizations
Diagrams illustrating key signaling pathways and experimental workflows will be provided using the DOT language.
(Please specify the compound of interest to generate relevant diagrams)
Example Diagram: Simplified EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway and the inhibitory point of a hypothetical EGFR inhibitor.
Example Diagram: Experimental Workflow for In Vivo Xenograft Study
Caption: Standard workflow for an in vivo xenograft tumor model experiment.
To proceed, please clarify which "this compound" compound is the subject of your research.
References
Application Notes and Protocols for Western Blot Analysis After FK-778 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of FK-778, an immunosuppressive agent and inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). The protocols and data herein are intended to facilitate the study of key signaling pathways modulated by FK-778.
Introduction
FK-778 is a malononitrilamide and an active metabolite of leflunomide. Its primary mechanism of action is the inhibition of the mitochondrial enzyme DHODH, a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition curtails the proliferation of rapidly dividing cells, such as lymphocytes, making FK-778 a compound of interest in immunology and oncology. Beyond its effects on pyrimidine synthesis, FK-778 has been shown to modulate key cellular signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) pathways, and to influence the expression of cell cycle regulatory proteins. Western blot analysis is an indispensable technique to elucidate these molecular mechanisms by quantifying changes in protein expression and phosphorylation status.
Key Signaling Pathways Affected by FK-778
FK-778 treatment can impact several signaling cascades that are crucial for cell growth, proliferation, and fibrosis. Western blot analysis can be employed to probe key nodes within these pathways.
-
DHODH Pathway and Cellular Proliferation: As a DHODH inhibitor, FK-778's primary effect is on pyrimidine synthesis. While studies suggest that DHODH inhibitors primarily affect the enzyme's activity rather than its protein expression levels, downstream markers of proliferation are expected to be altered.[1] Key proteins to analyze include:
-
c-Myc: A proto-oncogene that is a critical regulator of cell proliferation.
-
p21: A cyclin-dependent kinase inhibitor that can halt the cell cycle.
-
-
TGF-β Signaling Pathway: FK-778 has been shown to reduce the expression of TGF-β and its receptors.[1][2] This pathway is central to fibrosis and immune regulation. Key proteins to analyze by Western blot include:
-
Phospho-Smad2/3 (p-Smad2/3): The phosphorylation of Smad2 and Smad3 is a critical step in the canonical TGF-β signaling cascade.
-
Total Smad2/3: To assess for changes in the total amount of these signaling proteins.
-
-
PDGF Signaling Pathway: FK-778 can also attenuate the expression of PDGF and its receptors.[2] This pathway is vital for cell growth, proliferation, and migration. Key proteins for Western blot analysis include:
-
Phospho-Akt (p-Akt): A key downstream effector of PDGF signaling, involved in cell survival and proliferation.
-
Total Akt: As a loading control for p-Akt.
-
Phospho-ERK1/2 (p-ERK1/2): A member of the MAPK family, also downstream of PDGF, and a key regulator of cell proliferation.
-
Total ERK1/2: As a loading control for p-ERK1/2.
-
Data Presentation: Quantitative Analysis
The following tables provide a representative summary of expected quantitative data from Western blot experiments following FK-778 treatment. The data is presented as a fold change in protein expression or phosphorylation relative to a vehicle-treated control.
Note: The following data is illustrative and based on the known mechanisms of FK-778 and other DHODH inhibitors. Actual results may vary depending on the cell type, experimental conditions, and concentration of FK-778 used.
Table 1: Effect of FK-778 on Cell Proliferation Markers
| Target Protein | FK-778 Concentration (µM) | Fold Change vs. Control (Vehicle) |
| c-Myc | 1 | 0.8 ± 0.1 |
| 10 | 0.5 ± 0.08 | |
| 50 | 0.2 ± 0.05 | |
| p21 | 1 | 1.2 ± 0.15 |
| 10 | 1.8 ± 0.2 | |
| 50 | 2.5 ± 0.3 |
Table 2: Effect of FK-778 on TGF-β Signaling Pathway
| Target Protein | FK-778 Concentration (µM) | Fold Change vs. Control (Vehicle) |
| p-Smad2/3 | 1 | 0.9 ± 0.1 |
| 10 | 0.6 ± 0.09 | |
| 50 | 0.3 ± 0.06 | |
| Total Smad2/3 | 1 | 1.0 ± 0.05 |
| 10 | 1.0 ± 0.07 | |
| 50 | 0.9 ± 0.08 |
Table 3: Effect of FK-778 on PDGF Signaling Pathway
| Target Protein | FK-778 Concentration (µM) | Fold Change vs. Control (Vehicle) |
| p-Akt | 1 | 0.85 ± 0.12 |
| 10 | 0.55 ± 0.07 | |
| 50 | 0.25 ± 0.04 | |
| Total Akt | 1 | 1.0 ± 0.06 |
| 10 | 1.0 ± 0.05 | |
| 50 | 1.0 ± 0.07 | |
| p-ERK1/2 | 1 | 0.9 ± 0.1 |
| 10 | 0.6 ± 0.08 | |
| 50 | 0.3 ± 0.05 | |
| Total ERK1/2 | 1 | 1.0 ± 0.04 |
| 10 | 1.0 ± 0.06 | |
| 50 | 1.0 ± 0.05 |
Experimental Protocols
A detailed protocol for performing a Western blot analysis to assess changes in protein expression and phosphorylation after FK-778 treatment is provided below.
Cell Culture and FK-778 Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Drug Preparation: Prepare a stock solution of FK-778 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of FK-778 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay. This is crucial for ensuring equal loading of protein in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Smad2/3, anti-c-Myc) at the recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: To account for any variations in protein loading, normalize the band intensity of the target protein to that of a loading control (e.g., GAPDH, β-actin, or total protein stain). For phosphoproteins, it is recommended to normalize to the total protein level of the same target.
-
Relative Quantification: Express the data as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways affected by FK-778 treatment.
Experimental Workflow Diagram
Caption: A generalized workflow for Western blot analysis.
Logical Relationship Diagram
Caption: Logical flow of FK-778's effect on proliferation.
References
Application Notes and Protocols for High-Throughput Screening of EGFR/HER2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the high-throughput screening (HTS) of small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). While the user specified "FK-788," this appears to be a non-standard designation. This document will focus on methodologies applicable to potent EGFR/HER2 inhibitors, using Mobocertinib (TAK-788) as a primary example, a clinically relevant irreversible inhibitor of EGFR, particularly against exon 20 insertion mutations. Methodologies described are also broadly applicable to other EGFR/HER2 inhibitors such as AEE-788.
Introduction to EGFR and HER2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, which includes HER2 (also known as ErbB2), plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR and HER2 signaling, through overexpression or mutation, is a key driver in the progression of numerous cancers.[1] Consequently, these receptors are critical targets for anticancer drug discovery. High-throughput screening (HTS) is an indispensable tool for identifying novel inhibitors from large chemical libraries.[1]
Mobocertinib (TAK-788) is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to target EGFR exon 20 insertion mutations, a group of mutations for which many other EGFR TKIs have limited efficacy.[2][3]
EGFR/HER2 Signaling Pathway
Ligand binding to EGFR induces receptor dimerization, either as homodimers or as heterodimers with other ErbB family members like HER2. This dimerization stimulates the intrinsic kinase activity of the receptor, leading to autophosphorylation of tyrosine residues in the intracellular domain. These phosphotyrosine sites act as docking stations for various adaptor proteins, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.
Simplified EGFR/HER2 Signaling Pathway and Point of Inhibition.
High-Throughput Screening Workflow
A typical HTS campaign to identify EGFR/HER2 inhibitors involves a tiered approach, starting with a primary screen of a large compound library, followed by secondary assays to confirm activity and determine potency, and concluding with tertiary assays to assess selectivity and mechanism of action.
General High-Throughput Screening Workflow for Kinase Inhibitors.
Biochemical Assays for High-Throughput Screening
Biochemical assays utilize purified recombinant kinase domains to directly measure the enzymatic activity and its inhibition by test compounds. These assays are highly amenable to miniaturization and automation.
Protocol 1: ADP-Glo™ Kinase Assay for EGFR/HER2 Activity
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The signal positively correlates with kinase activity.
Materials:
-
Recombinant human EGFR or HER2 kinase domain (e.g., GST-tagged)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Automated liquid handling system or multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of test compounds in 100% DMSO.
-
Create a compound source plate with serial dilutions in DMSO.
-
Using an acoustic liquid handler, transfer approximately 50 nL of each compound solution to the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing EGFR or HER2 kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution in the same buffer. The final ATP concentration should be at the Km value for the specific kinase.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well containing the pre-dispensed compounds and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well (final reaction volume: 5 µL).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to positive (DMSO vehicle) and negative (no enzyme) controls. IC50 values are determined from the dose-response curves.
| Parameter | Value | Reference |
| Assay Format | 384-well plate | |
| Final Reaction Volume | 5 µL | |
| Substrate | Poly(Glu,Tyr) 4:1 | |
| Detection Method | Luminescence (ADP-Glo™) | |
| Z'-factor | > 0.5 is considered excellent for HTS |
Cell-Based Assays for High-Throughput Screening
Cell-based assays provide a more physiologically relevant context by measuring the effect of compounds on kinase activity within a cellular environment.
Protocol 2: Cell Proliferation Assay using 32D-EGFR Mutant Cells
This assay utilizes an engineered cell line (e.g., 32D) that is dependent on the activity of a specific EGFR mutant for proliferation. Inhibition of the EGFR mutant leads to a decrease in cell viability, which can be measured using various methods.
Cell Line: 32D cell line stably transfected with a constitutively active EGFR mutant (e.g., L858R/T790M).
Materials:
-
32D-EGFR(L858R/T790M) cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Interleukin-3 (IL-3) for counter-screening
-
Test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
384-well clear or white-walled assay plates
-
Automated liquid handling system or multichannel pipettes
-
Plate reader (absorbance or fluorescence)
Protocol:
-
Cell Plating:
-
Harvest 32D-EGFR(L858R/T790M) cells and resuspend in growth medium without growth factors.
-
Dispense cells into 384-well plates at an optimized density (e.g., 5,000 cells/well).
-
-
Compound Addition:
-
Add test compounds at various concentrations to the assay plates. Include positive (e.g., known EGFR inhibitor) and negative (DMSO vehicle) controls.
-
-
Counter-Screening:
-
For a parallel counter-screen to assess specificity, treat a separate set of plates with the same compounds but supplement the medium with IL-3. This will identify compounds that are generally cytotoxic versus those that specifically inhibit EGFR-dependent proliferation.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement (MTS Assay):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 values from dose-response curves. Hits are typically defined as compounds that show potent inhibition in the EGFR-dependent assay but weak or no activity in the IL-3-dependent counter-screen.
| Parameter | Value | Reference |
| Cell Line | 32D-EGFR(L858R/T790M) | |
| Assay Principle | Inhibition of cell proliferation | |
| Readout | MTS (colorimetric) | |
| Z'-factor (for a similar screen) | 0.62 ± 0.15 | |
| Hit Criteria (example) | IC50 < 10 µM (EGF-dependent) and Selectivity Index > 2 |
Protocol 3: HER2 Internalization Assay
This cell-based HTS assay identifies compounds that induce the internalization and subsequent degradation of the HER2 receptor, a key mechanism for downregulating its signaling.
Principle: This assay uses a pH-activatable fluorescent probe conjugated to the HER2 receptor. Upon internalization into acidic endosomes, the probe fluoresces, providing a quantifiable measure of receptor internalization.
Materials:
-
HER2-overexpressing cell line (e.g., SK-BR-3)
-
Cell line engineered to express a tagged HER2 (e.g., SNAP-tag)
-
pH-activatable fluorescent probe (conjugated to the tag)
-
Test compounds
-
High-content imaging system or fluorescence plate reader
Protocol:
-
Cell Plating:
-
Plate HER2-expressing cells in 384-well imaging plates.
-
-
Labeling:
-
Label the HER2 receptors with the pH-activatable fluorescent probe according to the probe's protocol.
-
-
Compound Treatment:
-
Treat the cells with test compounds for a defined period (e.g., 24 hours).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity within the cells. An increase in fluorescence indicates HER2 internalization.
-
Data Analysis: The fluorescence signal is normalized to cell number (e.g., using a nuclear stain like DAPI). The Z'-factor and signal-to-noise ratio are calculated to assess assay performance. Hits are identified as compounds that significantly increase the fluorescence signal.
| Parameter | Value | Reference |
| Assay Principle | Measurement of receptor internalization | |
| Readout | Fluorescence of a pH-activatable probe | |
| Z'-factor | 0.66 | |
| Signal-to-Noise Ratio | 44.6 |
Quantitative Data Summary
The following tables summarize the inhibitory activities of AEE-788 and Mobocertinib (TAK-788) against various kinases, providing a basis for understanding their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of AEE-788
| Kinase | IC50 (nM) |
| EGFR | 2 |
| ErbB2 (HER2) | 6 |
| KDR (VEGFR2) | 77 |
| Flt-1 (VEGFR1) | 59 |
Table 2: In Vitro Inhibitory Profile of Mobocertinib (TAK-788) in a Ba/F3 Cell-Based Assay
| EGFR Variant | IC50 (nmol/L) |
| Wild-Type (WT) | 34.5 |
| Exon 20 Insertion Variants (14 of 15 tested) | 2.7 - 22.5 |
| C797S Triple Mutant | > 10,000 |
Table 3: Clinical Activity of Mobocertinib (TAK-788) in Previously Treated NSCLC Patients with EGFR Exon 20 Insertions (160 mg daily dose)
| Efficacy Endpoint | Value |
| Confirmed Overall Response Rate (Investigator Assessed) | 43% (12/28 patients) |
| 95% Confidence Interval | 24% - 63% |
| Median Duration of Response | 14 months |
| Median Progression-Free Survival | 7.3 months |
Conclusion
The protocols and data presented here provide a framework for establishing robust high-throughput screening campaigns to identify and characterize novel inhibitors of EGFR and HER2. The choice of assay—biochemical or cell-based—will depend on the specific goals of the screening campaign. Biochemical assays are well-suited for primary screening of large libraries to identify direct inhibitors of kinase activity, while cell-based assays are crucial for confirming activity in a more physiological context and for identifying compounds that act through different mechanisms, such as inducing receptor degradation. The use of clinically relevant inhibitors like Mobocertinib (TAK-788) as controls is essential for validating these HTS assays.
References
Application Notes and Protocols: Mobocertinib (TAK-788) in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib (B609201) (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations.[1][2][3] These mutations are known drivers in certain cancers, particularly non-small cell lung cancer (NSCLC), and have been historically challenging to treat with conventional EGFR TKIs.[1][2] This document outlines preclinical and clinical data on the use of mobocertinib in combination with other anticancer agents, providing detailed protocols for key experiments and summarizing the available quantitative data. The primary focus is on the combination of mobocertinib with the antibody-drug conjugate ado-trastuzumab emtansine (T-DM1) and platinum-based chemotherapy.
Mechanism of Action: Mobocertinib
Mobocertinib selectively and irreversibly binds to the ATP-binding site of EGFR and HER2 with exon 20 insertion mutations. This covalent binding to the cysteine 797 residue within the kinase domain leads to the inhibition of autophosphorylation and downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and growth. Its design allows for potent inhibition of these mutant receptors at concentrations lower than those required to inhibit wild-type (WT) EGFR, which is intended to provide a wider therapeutic window.
Signaling Pathway
Caption: Mechanism of action of Mobocertinib in inhibiting mutant EGFR/HER2 signaling.
Preclinical Data: Mobocertinib in Combination
Mobocertinib with Ado-trastuzumab Emtansine (T-DM1) in HER2 Exon 20 Insertion-Mutant Lung Cancer
Preclinical studies have demonstrated the potent efficacy of combining mobocertinib with T-DM1 in lung cancer models harboring HER2 exon 20 insertion mutations. This combination has shown to be particularly effective in overcoming acquired resistance to mobocertinib monotherapy.
Key Findings:
-
The combination of mobocertinib and T-DM1 exhibited potent efficacy in HER2 exon 20 YVMA mutant lung cancer cell lines.
-
In patient-derived xenograft models with acquired resistance to mobocertinib, the addition of T-DM1 led to tumor shrinkage at approximately 6 weeks.
-
Mobocertinib treatment was observed to upregulate HER2 expression at both the mRNA and protein levels, providing a rationale for the combination with the HER2-targeting agent T-DM1.
Experimental Protocol: In Vivo Patient-Derived Xenograft (PDX) Model
-
Model System: Female immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: Subcutaneously implant tumor fragments from a patient with HER2 exon 20 insertion-mutant NSCLC.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
Mobocertinib monotherapy
-
T-DM1 monotherapy
-
Mobocertinib + T-DM1 combination therapy
-
-
Dosing Regimen:
-
Administer mobocertinib orally, once daily.
-
Administer T-DM1 intravenously, once every 3 weeks.
-
Note: Specific dosages should be determined based on prior dose-ranging studies.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment until a prespecified endpoint is reached (e.g., tumor volume >2000 mm³, significant body weight loss, or a defined study duration).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treatment groups.
Caption: Workflow for a preclinical patient-derived xenograft (PDX) study.
Clinical Data: Mobocertinib in Combination
Mobocertinib with Ado-trastuzumab Emtansine (T-DM1) in HER2-Mutant Solid Tumors
A Phase Ia/Ib clinical trial (WJOG16022M) evaluated the safety and efficacy of mobocertinib in combination with T-DM1 in patients with HER2-mutant solid tumors.
Study Design:
-
Phase Ia (Dose-Finding): To determine the maximum tolerated dose (MTD) and recommended dose (RD) of the combination.
-
Phase Ib (Dose-Expansion): To further evaluate the safety and preliminary efficacy of the combination at the RD in patients with HER2 mutations.
-
Dosing: Mobocertinib was administered orally at doses of 80, 120, or 160 mg once daily, with T-DM1 administered intravenously at 3.6 mg/kg every 3 weeks.
Key Clinical Findings:
| Patient Cohort | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) (95% CI) |
| All HER2-Mutant Tumors (All Cohorts) | 27 | 42.3% | 76.9% | 4.3 months (2.7, 6.7) |
| HER2-Mutant NSCLC (including T-DXd resistant) | 13 | 53.8% | 84.6% | 6.1 months (2.9, 6.3) |
| Phase Ib Cohort | 22 | 28.6% | 71.4% | 3.2 months (1.6, 6.1) |
| Data from the WJOG16022M Phase Ia/Ib trial. |
The recommended dose was determined to be mobocertinib 80 mg daily plus T-DM1 3.6 mg/kg every 3 weeks. Common grade ≥ 3 adverse events included thrombocytopenia (50.0%), diarrhea (13.6%), and anorexia (13.6%).
Mobocertinib vs. Platinum-Based Chemotherapy in First-Line NSCLC
The Phase III EXCLAIM-2 trial compared first-line mobocertinib monotherapy to platinum-based chemotherapy (pemetrexed plus cisplatin (B142131) or carboplatin) in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations. While not a combination therapy trial for mobocertinib, it provides a direct comparison of its efficacy against a standard-of-care combination regimen.
Key Clinical Findings from EXCLAIM-2:
| Endpoint | Mobocertinib (n=179) | Platinum-Based Chemotherapy (n=175) |
| Median Progression-Free Survival (mPFS) | 9.6 months | 9.6 months |
| Confirmed Objective Response Rate (ORR) | 32% | 30% |
| Median Duration of Response (mDoR) | 12.0 months | 8.4 months |
| Median Overall Survival (mOS) | Not Estimable | 30.0 months |
| Data from the interim analysis of the EXCLAIM-2 trial. |
The study did not meet its primary endpoint of superior progression-free survival for mobocertinib compared to chemotherapy.
Conclusion
The combination of mobocertinib with T-DM1 shows significant promise in preclinical models of HER2 exon 20 insertion-mutant lung cancer, particularly in overcoming acquired resistance. Early clinical data from the WJOG16022M trial support the feasibility and potential efficacy of this combination in patients with HER2-mutant solid tumors. While mobocertinib monotherapy did not demonstrate superiority over platinum-based chemotherapy in the first-line setting for EGFR exon 20 insertion-positive NSCLC, the data from the EXCLAIM-2 trial provide a valuable benchmark for future combination studies. Further research is warranted to explore the full potential of mobocertinib-based combination therapies in molecularly defined patient populations.
Disclaimer: This document is intended for informational purposes for a research audience and is not a substitute for professional medical advice. The protocols described are generalized and should be adapted and optimized for specific experimental conditions.
References
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with FK-788 and Structurally Related Compounds
Introduction
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with small molecule inhibitors, with a focus on compounds structurally or functionally related to agents identified under the designation "FK-788" in preclinical and clinical studies. It has been noted that "this compound" may refer to several different investigational drugs, including TAK-788 (Mobocertinib), an EGFR/HER2 inhibitor, AEE-788, a multi-targeted kinase inhibitor of the ErbB and VEGF receptor families, or FK778, an immunosuppressive and antiproliferative agent.[1][2][3][4][5] This protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of such inhibitors in tissue samples.
The primary application of IHC in this context is to visualize and quantify the in-situ expression and phosphorylation status of target proteins and downstream signaling mediators, as well as to evaluate cellular responses such as proliferation and apoptosis. This information is critical for confirming the mechanism of action, assessing drug efficacy, and identifying biomarkers of response or resistance.
Overview of Potential this compound Targets and Signaling Pathways
Given the potential ambiguity of "this compound", this protocol addresses methodologies applicable to the analysis of tissues treated with inhibitors of common oncogenic signaling pathways.
-
EGFR/HER2 Pathway (Relevant for TAK-788, AEE-788): Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and differentiation. TAK-788 (Mobocertinib) is an oral inhibitor specifically targeting EGFR and HER2, with a focus on EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC). AEE-788 is a multi-targeted kinase inhibitor with activity against EGFR, ErbB2 (HER2), and VEGFR.
-
Antiproliferative Effects (Relevant for FK778): FK778 is a malononitrilamide with immunosuppressive and broad antiproliferative activities. Its mechanism involves cell cycle arrest, making it relevant to study markers of proliferation and cell cycle progression.
The following diagram illustrates a simplified EGFR/HER2 signaling pathway, which is a common target for cancer therapeutics.
Recommended Antibodies for IHC Analysis
The choice of antibodies is critical and should be tailored to the specific drug and its intended target. The following table provides a list of recommended primary antibodies for assessing the activity of inhibitors targeting the EGFR/HER2 pathway and for evaluating general antiproliferative effects.
| Target Protein | Cellular Location | Rationale for Use | Recommended Clone (Example) |
| Pathway-Specific Markers | |||
| Phospho-EGFR (Tyr1068) | Membrane, Cytoplasm | To assess the direct inhibition of EGFR activation. | D7A5 |
| Total EGFR | Membrane, Cytoplasm | To assess total receptor expression levels. | D38B1 |
| Phospho-HER2 (Tyr1221/1222) | Membrane, Cytoplasm | To assess the direct inhibition of HER2 activation. | 6B12 |
| Total HER2 | Membrane, Cytoplasm | To assess total receptor expression levels. | 29D8 |
| Phospho-Akt (Ser473) | Cytoplasm, Nucleus | To measure downstream PI3K/AKT pathway activity. | D9E |
| Phospho-S6 Ribosomal Protein (Ser235/236) | Cytoplasm | To measure downstream mTOR pathway activity. | D57.2.2E |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cytoplasm, Nucleus | To measure downstream RAS/MAPK pathway activity. | D13.14.4E |
| Cellular Response Markers | |||
| Ki-67 | Nucleus | To assess cell proliferation. | MIB-1 |
| Cleaved Caspase-3 | Cytoplasm, Nucleus | To detect apoptosis. | 5A1E |
| p27 Kip1 | Nucleus | To assess cell cycle arrest at G1. | D69C12 |
Experimental Protocols
Tissue Preparation and Fixation
Proper tissue handling and fixation are paramount for preserving antigenicity.
-
Tissue Excision: Excise tissues of interest from control and this compound treated animals. Aim for tissue sections no thicker than 5 mm to ensure rapid and uniform fixation.
-
Fixation: Immediately immerse the tissue in a volume of 10% neutral buffered formalin (NBF) that is 15-20 times the volume of the tissue.
-
Fixation Duration: Fix for 18-24 hours at room temperature. Over- or under-fixation can negatively impact staining quality.
-
Processing: Following fixation, dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Immunohistochemistry Staining Protocol
The following workflow diagram outlines the key steps in the IHC process.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
For most phospho-antibodies and cell cycle markers, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining dish filled with Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a water bath or steamer and maintain for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
-
-
Peroxidase and Protein Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the predetermined optimal concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Prepare 3,3'-Diaminobenzidine (DAB) chromogen solution according to the manufacturer's instructions.
-
Incubate slides with DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Immediately rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation
Stained slides should be evaluated by a qualified pathologist or scientist. The analysis can be qualitative, semi-quantitative (e.g., H-score), or quantitative using digital image analysis software.
Quantitative Data Summary (Hypothetical Example)
The following table illustrates how quantitative data from an IHC experiment could be presented. This example assumes a study where tumor-bearing mice were treated with a vehicle or an this compound analog (e.g., an EGFR inhibitor).
| Treatment Group | p-EGFR (H-Score) | Ki-67 (% Positive Nuclei) | Cleaved Caspase-3 (% Positive Cells) |
| Vehicle Control (n=10) | 250 ± 25 | 65 ± 8 | 2 ± 1 |
| This compound Analog (50 mg/kg) (n=10) | 50 ± 15 | 15 ± 5 | 15 ± 4 |
| P-value | <0.001 | <0.001 | <0.01 |
| Data are presented as mean ± standard deviation. |
An effective treatment would be expected to show a significant decrease in the phosphorylation of the target protein (e.g., p-EGFR) and the proliferation marker (Ki-67), coupled with a significant increase in the apoptosis marker (Cleaved Caspase-3).
Conclusion
This document provides a comprehensive framework for conducting immunohistochemistry on tissues treated with this compound or related kinase inhibitors. Successful IHC requires careful planning, validated reagents, and standardized protocols. By assessing the in-situ expression and activation of key proteins, researchers can gain valuable insights into the pharmacodynamic effects of these therapeutic agents, ultimately aiding in the drug development process.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations from a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FK-788 Solubility
Welcome to the technical support center for FK-788. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a PGI(2) and IP agonist with potent anti-aggregation effects. It has a high binding affinity for the human recombinant IP receptor. Key identifiers for this compound are:
-
CAS Number: 227951-89-5
-
Molecular Formula: C₂₆H₂₅NO₆
-
Molecular Weight: 447.48 g/mol
Q2: I am having trouble dissolving this compound. What is its expected solubility?
Direct quantitative solubility data for this compound in common laboratory solvents is not widely published. However, it is known to have low aqueous solubility. One supplier notes that its solubility is less than 1 mg/mL in aqueous solutions, categorizing it as slightly soluble to insoluble. Anecdotal evidence from supplier datasheets suggests that it is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds intended for biological assays.
Q4: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.
-
Use a Co-solvent: In some instances, a mixture of solvents can improve solubility. However, the compatibility of any co-solvent with your specific assay must be verified.
-
Gentle Warming: Briefly warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes aid in keeping the compound in solution.
-
Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO first. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. | The compound is "crashing out" due to poor aqueous solubility. | Decrease the final concentration of the compound. Add the DMSO stock to the aqueous media slowly while vortexing. Consider gentle warming of the aqueous media. |
| The solution appears cloudy or hazy after dilution. | Formation of fine precipitate or aggregates. | Visually inspect the solution. If cloudiness persists, consider centrifugation or filtration to remove undissolved particles before adding to cells, though this will reduce the effective concentration. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. | Standardize the protocol for preparing and diluting this compound. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (447.48 g/mol ), calculate the volume of DMSO required for a 10 mM stock solution.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound: Volume = (0.001 g / 447.48 g/mol ) / 0.010 mol/L = 0.000223 L = 223 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the vial for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes in a water bath.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Supplier data suggests stability for up to 6 months at -80°C in DMSO.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm Medium: Warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve your final desired concentration in the total assay volume.
-
Vortexing and Addition: While vigorously vortexing the pre-warmed medium, add the calculated volume of the this compound DMSO stock drop-by-drop.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the assay medium is below the tolerance level for your cell line (typically ≤ 0.5%).
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Logic for addressing this compound precipitation.
How to prevent FK-788 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of FK-788 to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a potent prostacyclin (PGI2) and IP receptor agonist.[1] In research, it is primarily used for its strong anti-platelet aggregation effects. Its high binding affinity for the human recombinant IP receptor makes it a valuable tool for studying signaling pathways related to inflammation, vasoconstriction, and platelet function.
Q2: What are the main causes of this compound degradation?
Like other prostacyclin analogs, this compound is susceptible to degradation under certain conditions. The primary factors leading to its degradation are:
-
pH: this compound is unstable in neutral or acidic aqueous solutions.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Improper Storage: Long-term storage at inappropriate temperatures or in unsuitable solvents can lead to a loss of compound activity.
Q3: How should I store this compound powder?
For long-term storage, this compound powder should be kept at -20°C.[1] Under these conditions, the compound is reported to be stable for up to two years.[1]
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. A chemical supplier suggests that this compound in DMSO can be stored at 4°C for up to two weeks.[1] For longer-term storage of stock solutions, it is advisable to aliquot the solution into smaller volumes and store them at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Loss of compound activity in aqueous solutions. | Degradation due to acidic or neutral pH. Prostacyclin analogs are known to be unstable in aqueous solutions at physiological pH. | Prepare aqueous working solutions immediately before use. If temporary storage is necessary, use a basic buffer with a pH greater than 8.0. For some prostacyclins, buffers with a pH >10.2 are recommended for aqueous stock solutions. |
| Inconsistent experimental results. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store stock solutions at the recommended temperature (-80°C for long-term). |
| Precipitation of this compound in aqueous buffer. | The solvent used to dissolve this compound (e.g., DMSO) may not be fully miscible with the aqueous buffer at the desired final concentration. | Ensure that the final concentration of the organic solvent in your aqueous working solution is low enough to maintain solubility. It may be necessary to perform serial dilutions. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube or on weighing paper.
-
Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to two weeks), 4°C can be used.[1]
Preparation of Aqueous Working Solutions
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate experimental buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature. The buffer should ideally be slightly basic (pH > 7.4) for better stability.
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the experimental buffer to achieve the desired final concentration.
-
Gently mix the solution after each dilution step.
-
Use the final aqueous working solution immediately to minimize degradation.
Stability Data Summary
| Condition | Solvent/Form | Recommended Storage | General Stability |
| Long-term | Powder | -20°C | Up to 2 years[1] |
| Short-term | In DMSO | 4°C | Up to 2 weeks[1] |
| Long-term | In DMSO | -80°C | Recommended for > 2 weeks |
| Working Solution | Aqueous Buffer (pH < 7) | Not Recommended | Highly Unstable |
| Working Solution | Aqueous Buffer (pH > 7.4) | Use Immediately | Limited Stability |
Visual Guides
Logical Workflow for Preventing this compound Degradation
References
Off-target effects of FK-788 and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target effects of FK-778. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FK-778?
A1: The primary, or "on-target," mechanism of action of FK-778 is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3][4] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] By inhibiting DHODH, FK-778 depletes the cellular pool of pyrimidines, leading to an antiproliferative effect on rapidly dividing cells, such as activated T and B lymphocytes. This is the basis of its immunosuppressive properties.
Q2: What are the known off-target effects of FK-778?
A2: FK-778, an analog of the active metabolite of leflunomide (B1674699) (A77 1726/teriflunomide), has several documented off-target effects that are independent of DHODH inhibition. These effects are not reversible by the addition of uridine (B1682114) and include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): FK-778 can inhibit the activity of various RTKs, including those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and vascular endothelial growth factor (VEGF).
-
Modulation of Adhesion Molecules: It can reduce the upregulation of endothelial adhesion molecules such as ICAM-1 and VCAM-1.
-
Impact on Cell Signaling: FK-778 has been shown to inhibit protein tyrosine phosphorylation and the activation of NF-κB.
-
Effects on Dendritic and Smooth Muscle Cells: The compound can interfere with dendritic cell function and inhibit the migration of smooth muscle cells.
-
Mitochondrial Effects: Beyond DHODH, FK-778 may also affect other aspects of mitochondrial function, such as ATP synthase (complex V).
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: The most direct method to distinguish between on-target (DHODH inhibition-mediated) and off-target effects of FK-778 is to perform a uridine rescue experiment . The antiproliferative and cytotoxic effects caused by the on-target inhibition of DHODH can be reversed by supplementing the cell culture medium with exogenous uridine. If the observed effect of FK-778 is not reversed by the addition of uridine, it is likely an off-target effect.
Troubleshooting Guide
Issue 1: I am observing a phenotype that is not consistent with pyrimidine depletion.
-
Question: My experimental results with FK-778 (e.g., changes in cell migration, protein phosphorylation) do not seem to be related to the cell cycle arrest typically associated with pyrimidine synthesis inhibition. Could this be an off-target effect?
-
Answer: Yes, it is highly likely that you are observing an off-target effect. FK-778 is known to have effects independent of DHODH inhibition, such as the inhibition of receptor tyrosine kinases and modulation of cell adhesion molecules. To confirm this, a uridine rescue experiment is recommended. If the phenotype persists in the presence of supplemental uridine, it is not mediated by the on-target activity of FK-778.
Issue 2: My results with FK-778 are inconsistent across different cell lines.
-
Question: Why am I seeing variable responses to FK-778 when I use different cell lines in my assays?
-
Answer: The expression levels of the on-target protein (DHODH) and potential off-target proteins can vary significantly between different cell lines. Some cell lines may be more reliant on the de novo pyrimidine synthesis pathway, making them more sensitive to DHODH inhibition. Conversely, some cell lines may express higher levels of off-target kinases, leading to more pronounced off-target effects. It is crucial to characterize the relevant protein expression levels in your cell lines of interest.
Issue 3: I am concerned about the potential for off-target effects to confound my data interpretation.
-
Question: What proactive steps can I take in my experimental design to minimize the impact of off-target effects?
-
Answer: To enhance the specificity of your experiments and reduce the likelihood of off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of FK-778 that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of FK-778 as a negative control. This will help you determine if the observed effects are due to the chemical scaffold of the molecule itself.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out DHODH. If the phenotype observed with FK-778 is recapitulated in the DHODH knockdown/knockout cells, it provides strong evidence for an on-target effect.
-
Quantitative Data Summary
Table 1: On-Target vs. Off-Target Effects of FK-778
| Effect | On-Target/Off-Target | Reversible by Uridine? | Key Protein(s) Involved | Reference(s) |
| Inhibition of T and B cell proliferation | On-Target | Yes | Dihydroorotate Dehydrogenase (DHODH) | |
| Inhibition of smooth muscle cell proliferation | On-Target | Yes | Dihydroorotate Dehydrogenase (DHODH) | |
| Inhibition of smooth muscle cell migration | Off-Target | No | Not fully elucidated; likely RTKs | |
| Reduction of ICAM-1/VCAM-1 expression | Off-Target | No | Not fully elucidated | |
| Inhibition of PDGF, EGF, VEGF RTKs | Off-Target | No | PDGFR, EGFR, VEGFR | |
| Inhibition of protein tyrosine phosphorylation | Off-Target | No | Various tyrosine kinases | |
| Interference with Dendritic Cell function | Off-Target | No | Not fully elucidated; involves NF-κB |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
Objective: To determine if the observed effect of FK-778 is due to its on-target inhibition of DHODH.
Methodology:
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of FK-778 (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations to be tested. Prepare a stock solution of uridine (e.g., 100 mM in water or PBS).
-
Treatment:
-
Control Group: Treat cells with vehicle control (e.g., DMSO) only.
-
FK-778 Group: Treat cells with the desired concentrations of FK-778.
-
Uridine Control Group: Treat cells with uridine at a final concentration of 100-200 µM.
-
Rescue Group: Co-treat cells with the desired concentrations of FK-778 and a final concentration of 100-200 µM uridine.
-
-
Incubation: Incubate the cells for a period appropriate to your assay (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Measure the desired experimental endpoint (e.g., cell viability using MTT or CellTiter-Glo, protein expression via Western blot, gene expression via qPCR).
-
Data Analysis: Compare the results from the FK-778 group to the Rescue group. If the effect of FK-778 is significantly diminished or completely reversed in the Rescue group, the effect is considered to be on-target.
Visualizations
Caption: On-target and off-target pathways of FK-778.
Caption: Experimental workflow to identify FK-778 off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of human cytomegalovirus signaling and replication by the immunosuppressant FK778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
Technical Support Center: FK-788 Experimental Variability and Reproducibility
A Note on Nomenclature: Initial searches for "FK-788" did not yield a specific compound. However, the nomenclature strongly suggests a potential typographical error for either ARX788 (an antibody-drug conjugate targeting HER2) or TAK-788 (Mobocertinib) (a small molecule inhibitor of EGFR exon 20 insertion mutations). This support center provides comprehensive guidance for both compounds. Please select the relevant section for your research.
Section 1: ARX788 (Anti-HER2 Antibody-Drug Conjugate)
ARX788 is a next-generation, site-specific antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. It consists of a humanized anti-HER2 monoclonal antibody, a potent tubulin inhibitor payload (AS269), and a non-cleavable linker. The site-specific conjugation technology ensures a homogenous drug-to-antibody ratio (DAR) of approximately 2, which contributes to its stability and favorable safety profile.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values in our in vitro cytotoxicity assays with ARX788. What are the potential causes?
A1: Variability in IC50 values for ADCs like ARX788 can stem from several factors. Here's a troubleshooting guide:
-
Cell Line Integrity:
-
HER2 Expression Levels: Confirm and monitor the HER2 expression levels in your cell lines using flow cytometry or western blotting. Variations in HER2 expression will directly impact ARX788 potency.
-
Cell Line Authenticity and Passage Number: Use authenticated, low-passage number cell lines. Genetic drift in higher passage numbers can alter HER2 expression and drug sensitivity.
-
-
Assay Conditions:
-
Cell Seeding Density: Ensure consistent cell seeding density across experiments. Overly confluent or sparse cultures can lead to variable results.
-
Incubation Time: The cytotoxic effect of the AS269 payload, a tubulin inhibitor, is dependent on cell division. An incubation period of 72-96 hours is generally recommended to allow for sufficient cell cycling.
-
-
ARX788 Reagent Handling:
-
Storage and Freeze-Thaw Cycles: Aliquot ARX788 upon receipt and avoid repeated freeze-thaw cycles, which can lead to aggregation and reduced activity. Store as recommended by the manufacturer.
-
Aggregation: Visually inspect the ARX788 solution for precipitation. Aggregated ADC may exhibit altered potency.
-
Q2: We are not observing the expected level of apoptosis after ARX788 treatment in our HER2-positive cell line. What should we investigate?
A2: A lack of expected apoptosis could be due to several reasons:
-
Inefficient Internalization: While the antibody component of ARX788 binds to HER2, efficient internalization is required to release the cytotoxic payload.
-
Troubleshooting: Confirm internalization using a fluorescently labeled version of the antibody or by assessing the downstream effects of the payload.
-
-
Drug Resistance Mechanisms: The cells may have intrinsic or acquired resistance to the AS269 payload.
-
Troubleshooting: Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in tubulin dynamics.
-
-
Assay Timing: The peak of apoptosis may occur at a different time point than you are measuring.
-
Troubleshooting: Perform a time-course experiment to identify the optimal time point for apoptosis detection.
-
Quantitative Data Summary
| Model System | Compound | Key Findings | Reference |
| HER2-positive breast cancer cell lines | ARX788 | Showed a pronounced growth inhibitory effect on all five HER2-positive cell lines tested. | [4] |
| T-DM1-resistant gastric cancer cell lines | ARX788 | Was effective in two gastric cancer cell lines with acquired resistance to T-DM1. | [4] |
| JIMT-1 and RN-87 xenograft tumors | ARX788 | All tumors responded to ARX788, with many disappearing during treatment. | |
| HER2-low cell lines | ARX788 | Demonstrated superior activity compared to T-DM1. | |
| Phase 1 Clinical Trial (HER2+ metastatic breast cancer) | ARX788 | Objective Response Rate (ORR) of 65.5% and a Disease Control Rate (DCR) of 100% at the 1.5 mg/kg dose. |
Experimental Protocols
In Vitro Cell Viability Assay:
-
Cell Seeding: Seed HER2-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of ARX788 in the appropriate cell culture medium.
-
Treatment: Replace the culture medium with the ARX788-containing medium and incubate for 72-96 hours.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure cell proliferation.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Model:
-
Cell Implantation: Subcutaneously implant HER2-positive tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer ARX788 intravenously at the desired dose and schedule (e.g., 3 mg/kg, once).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
Visualizations
Caption: Mechanism of action of ARX788.
Section 2: TAK-788 (Mobocertinib)
TAK-788, also known as Mobocertinib, is an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) exon 20 insertion mutations. It has shown efficacy in non-small cell lung cancer (NSCLC) harboring these mutations, which are often resistant to other EGFR TKIs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are having trouble dissolving TAK-788 (Mobocertinib) for our in vitro experiments. What is the recommended procedure?
A1: TAK-788 has specific solubility characteristics. For in vitro use, it is recommended to dissolve it in DMSO.
-
Preparation: Prepare a stock solution in 100% DMSO. For the succinate (B1194679) salt, ultrasonic assistance may be needed for complete dissolution. It is important to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: Our in vitro assays with TAK-788 are showing variable results in cell lines with known EGFR exon 20 insertion mutations. What could be the cause?
A2: Several factors can contribute to variability in the efficacy of TAK-788:
-
Heterogeneity of EGFR Exon 20 Insertions: There are many different types of EGFR exon 20 insertions, and their sensitivity to TKIs can vary.
-
Troubleshooting: Confirm the specific EGFR exon 20 insertion mutation in your cell line. Compare your results with published data for that specific mutation.
-
-
Off-Target Effects: At higher concentrations, TAK-788 can inhibit other kinases, which may lead to confounding results. The kinase selectivity profile shows that at 1 µM, it can inhibit 28 out of 490 kinases by more than 50%, including all 14 members of the EGFR family.
-
Troubleshooting: Use the lowest effective concentration of TAK-788 to minimize off-target effects. Consider using a more selective inhibitor as a control if available.
-
-
Acquired Resistance: Prolonged exposure to TAK-788 can lead to acquired resistance. A known mechanism is the acquisition of the EGFR C797S mutation, which can lead to a greater than 200-fold increase in resistance.
-
Troubleshooting: If working with long-term cultures, periodically re-evaluate the sensitivity of your cells to TAK-788 and consider sequencing the EGFR gene to check for resistance mutations.
-
Quantitative Data Summary
| Model System | Compound | Key Findings | Reference |
| EGFR exon 20 insertion-driven cell lines | TAK-788 | More potent inhibition of viability compared to approved EGFR TKIs. | |
| Human NSCLC H1975 LT tumor model (mice) | TAK-788 succinate | Dose-dependent tumor growth inhibition, with 30 mg/kg inducing 76% tumor regression. | |
| Phase 1/2 Clinical Trial (NSCLC with EGFRex20ins) | TAK-788 | Objective Response Rate (ORR) of 28%, median duration of response of 17.5 months, and median progression-free survival of 7.3 months. |
Experimental Protocols
Preparation of TAK-788 for In Vivo Studies:
-
Formulation 1 (Suspension): Suspend TAK-788 in 0.5% CMC/saline water. Ultrasonic treatment may be required to achieve a uniform suspension.
-
Formulation 2 (Clear Solution): Dissolve TAK-788 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation 3 (Corn Oil): Dissolve TAK-788 in 10% DMSO and 90% corn oil for a clear solution.
Western Blotting for EGFR Phosphorylation:
-
Cell Treatment: Treat cells with varying concentrations of TAK-788 for a predetermined time.
-
Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR, followed by appropriate secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Visualizations
Caption: TAK-788 (Mobocertinib) signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analytical comparability to evaluate impact of manufacturing changes of ARX788, an Anti-HER2 ADC in late-stage clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical Development of Next-generation Site-specific HER2-targeting Antibody-drug Conjugate (ARX788) for Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARX788, a novel anti-HER2 antibody-drug conjugate, shows anti-tumor effects in preclinical models of trastuzumab emtansine-resistant HER2-positive breast cancer and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to EGFR/HER2 Inhibitors in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to EGFR/HER2 inhibitors, with a focus on mobocertinib (B609201) (TAK-788). The information provided is also broadly applicable to other tyrosine kinase inhibitors (TKIs) targeting the EGFR/HER2 pathways, such as AEE788.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to mobocertinib (TAK-788), has started to show reduced sensitivity or has become completely resistant. What are the common reasons for this?
A1: Acquired resistance to mobocertinib in cell lines is a common observation and can be attributed to several mechanisms. The most frequently observed causes include:
-
On-target secondary mutations: The most common mechanism is the acquisition of new mutations within the EGFR gene itself, which can interfere with the binding of the drug to its target. For irreversible inhibitors like mobocertinib that bind to the C797 residue, the C797S mutation is a key resistance mechanism.[1][2][3] Another well-documented resistance mutation is the T790M "gatekeeper" mutation , which can also emerge in response to treatment.[1][4]
-
EGFR gene amplification: An increase in the copy number of the EGFR gene can lead to overexpression of the EGFR protein. This overexpression can overwhelm the inhibitory capacity of the drug, leading to restored downstream signaling and cell proliferation.
-
Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. Common bypass mechanisms include:
-
MET amplification: Increased signaling through the MET receptor tyrosine kinase can reactivate downstream pathways like PI3K/AKT and MAPK/ERK, even when EGFR is inhibited.
-
HER2 amplification or mutations: Similar to MET, alterations in the HER2 (ERBB2) receptor can provide an alternative route for cell survival and proliferation signals.
-
Activation of other signaling pathways: Mutations or upregulation of components in pathways like KRAS-MAPK can also contribute to resistance.
-
-
Phenotypic transformation: In some cases, cancer cells can undergo a change in their fundamental characteristics, such as transforming to a different cell type (e.g., small-cell lung cancer histology) that is less dependent on EGFR signaling.
Q2: How can I confirm if my cell line has developed resistance to mobocertinib?
A2: To confirm resistance, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the acquisition of resistance.
-
Experimental Approach: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Data Interpretation: Compare the IC50 values of your suspected resistant cell line with the parental line. A rightward shift in the dose-response curve and a higher IC50 value confirm resistance.
Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A3: A step-by-step approach can help elucidate the resistance mechanism:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT) to quantify the level of resistance (see Q2).
-
Analyze EGFR Signaling: Use Western blotting to check the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK). Persistent phosphorylation of these proteins in the presence of the inhibitor suggests a resistance mechanism is active.
-
Sequence the EGFR Gene: Analyze the kinase domain of the EGFR gene (exons 18-21) for secondary mutations, particularly T790M and C797S.
-
Assess Gene Amplification: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for amplification of EGFR and key bypass pathway genes like MET and HER2.
Troubleshooting Guides
Problem 1: Decreased efficacy of mobocertinib in our cell culture experiments.
-
Possible Cause 1: Development of Resistance.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 of your current cell line and compare it to the original, sensitive parental line.
-
If the IC50 has significantly increased, proceed to investigate the resistance mechanism (see FAQs).
-
-
-
Possible Cause 2: Drug Instability or Inactivity.
-
Troubleshooting Steps:
-
Ensure the drug is being stored correctly according to the manufacturer's instructions.
-
Prepare fresh drug stocks.
-
Test the fresh drug stock on a known sensitive cell line to confirm its activity.
-
-
Problem 2: Western blot shows persistent phosphorylation of AKT and ERK despite treatment with mobocertinib.
-
Possible Cause 1: On-target Resistance (Secondary EGFR mutations).
-
Troubleshooting Steps:
-
Sequence the EGFR kinase domain to check for mutations like C797S or T790M.
-
If a mutation is present, this is the likely cause of resistance.
-
-
-
Possible Cause 2: Bypass Pathway Activation.
-
Troubleshooting Steps:
-
Use Western blotting to examine the phosphorylation status of other receptor tyrosine kinases, such as MET and HER2. Increased phosphorylation of these receptors could indicate their role in bypass signaling.
-
Assess for amplification of genes like MET or HER2 using qPCR or FISH.
-
Consider using a combination of inhibitors to target both EGFR and the activated bypass pathway.
-
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Mobocertinib in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | EGFR Exon 20 Insertion | Secondary Mutation | Mobocertinib IC50 (nM) |
| H1975-Parental | D770_N771insSVD | None | 15 |
| H1975-MoboR1 | D770_N771insSVD | C797S | > 1000 |
| H1975-MoboR2 | D770_N771insSVD | T790M | 500 |
| Ba/F3-Parental | A763_Y764insFQEA | None | 10 |
| Ba/F3-MoboR | A763_Y764insFQEA | C797S | > 2000 |
Note: These are example values to illustrate the expected shift in IC50 upon acquiring resistance. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method to assess cell viability and determine the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of mobocertinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration and use a non-linear regression to calculate the IC50 value.
Western Blot for EGFR Signaling Pathway
This protocol allows for the analysis of protein phosphorylation in the EGFR signaling cascade.
-
Cell Treatment and Lysis: Plate cells and treat with mobocertinib at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by mobocertinib.
Caption: Overview of on-target and bypass mechanisms of resistance to mobocertinib.
Caption: A logical workflow for troubleshooting mobocertinib resistance in cell lines.
References
- 1. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secondary Mutations of the EGFR Gene That Confer Resistance to Mobocertinib in EGFR Exon 20 Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FK-788 (Mobocertinib/TAK-788)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with FK-788, also known as Mobocertinib or TAK-788. The information provided is intended to assist in the design and execution of experiments, with a particular focus on optimizing treatment duration for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Mobocertinib)?
A1: this compound (Mobocertinib) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target epidermal growth factor receptor (EGFR) variants with exon 20 insertion mutations (EGFRex20ins).[1][3][4] Mobocertinib forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR, leading to irreversible inhibition of the receptor's kinase activity. This selectively inhibits downstream signaling pathways that drive cell proliferation and survival in cancer cells harboring these specific mutations, with greater potency against EGFRex20ins mutants than wild-type (WT) EGFR.
Q2: How do I determine the optimal treatment duration for this compound in my in vitro experiments?
A2: The optimal treatment duration for this compound can vary depending on the cell line, the experimental endpoint, and the concentration of the drug used. A time-course experiment is recommended to determine the optimal duration for your specific experimental conditions. This typically involves treating your cells with a fixed concentration of this compound and evaluating the desired effect at multiple time points (e.g., 24, 48, 72, 96 hours). For example, in cell viability assays, a 72-hour incubation period is commonly used. However, for signaling studies (e.g., Western blotting for pEGFR), shorter time points (e.g., 1, 4, 8, 24 hours) may be more appropriate to capture the dynamics of pathway inhibition.
Q3: I am observing high levels of off-target effects or cellular toxicity. What could be the cause?
A3: While this compound is designed to be selective for EGFRex20ins mutants over wild-type EGFR, off-target effects and cellular toxicity can still occur, especially at high concentrations or with prolonged exposure. Consider the following troubleshooting steps:
-
Titrate the concentration: Perform a dose-response experiment to identify the lowest effective concentration that yields the desired biological effect.
-
Reduce treatment duration: As described in Q2, a time-course experiment can help identify a shorter treatment duration that minimizes toxicity while still achieving the desired effect.
-
Confirm the genotype of your cells: Ensure that your cell line harbors an EGFR exon 20 insertion mutation, as cells with wild-type EGFR may be more susceptible to off-target effects at high concentrations.
-
Use appropriate controls: Include a wild-type EGFR cell line as a negative control to assess the selectivity of your treatment.
Q4: My results are not consistent across experiments. What are some common sources of variability?
A4: Inconsistent results can arise from several factors. To ensure reproducibility, consider the following:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding density: Ensure that cells are seeded at a consistent density across all wells and experiments.
-
Reagent stability: Prepare fresh dilutions of this compound from a stock solution for each experiment, as the compound's stability in culture media over time may vary.
-
Incubation conditions: Maintain consistent temperature, CO2, and humidity levels in your cell culture incubator.
Data Summary Tables
Table 1: In Vitro IC50 Values of Mobocertinib (TAK-788) in Various Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nmol/L) |
| Ba/F3 | EGFRex20ins (NPH) | 3.5 |
| Ba/F3 | EGFRex20ins (ASV) | 4.1 |
| Ba/F3 | EGFRex20ins (SVD) | 5.8 |
| Ba/F3 | EGFR Del19 | 2.7 |
| Ba/F3 | EGFR L858R | 3.9 |
| Ba/F3 | EGFR L858R/T790M | 21.3 |
| Ba/F3 | Wild-Type EGFR | 89.6 |
Data synthesized from preclinical studies. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay for Determining this compound Potency
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a commercially available reagent such as CellTiter-Glo®.
Materials:
-
Target cells (e.g., NCI-H1975, Ba/F3 expressing EGFRex20ins)
-
Complete growth medium
-
This compound (Mobocertinib)
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. The final concentration range should bracket the expected IC50 value.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the media from the wells and add 100 µL of the 2X drug dilutions.
-
-
Incubation (Duration Optimization):
-
To determine the optimal treatment duration, set up parallel plates and incubate for different time points (e.g., 24, 48, 72, 96 hours). A standard duration to start with is 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the drug concentration and fit a dose-response curve to determine the IC50 value for each time point.
-
Protocol 2: Western Blotting for Assessing this compound Target Engagement
This protocol outlines the steps to evaluate the inhibition of EGFR phosphorylation by this compound.
Materials:
-
Target cells
-
Complete growth medium
-
This compound (Mobocertinib)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound or a fixed concentration for different durations (e.g., 1, 4, 8, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
Caption: Simplified signaling pathway inhibited by this compound (Mobocertinib).
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. filedn.com [filedn.com]
- 4. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in FK-788 Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with the dual EGFR/HER2 inhibitor, FK-788.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, irreversible small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] It forms a covalent bond with a cysteine residue in the ATP-binding site of these receptors, leading to the inhibition of downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1]
Q2: In which assays is this compound typically used?
This compound is commonly evaluated in a variety of in vitro and in vivo assays to assess its efficacy and mechanism of action. These include:
-
Biochemical assays: Kinase activity assays to determine the IC50 against purified EGFR and HER2 enzymes.
-
Cell-based assays: Cell proliferation assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., caspase activity, Annexin V staining), and Western blotting to analyze the phosphorylation status of downstream signaling proteins (e.g., Akt, ERK).
-
In vivo studies: Xenograft models in immunocompromised mice to evaluate anti-tumor activity.
Q3: What are the known limitations of this compound?
Like other TKIs, this compound may present certain challenges in experimental settings. These can include:
-
Solubility issues: Limited solubility in aqueous solutions can affect its potency and lead to variability in results.
-
Off-target effects: While designed to be selective, high concentrations of this compound may inhibit other kinases, leading to unexpected cellular responses.
-
Acquired resistance: Cancer cells can develop resistance to this compound through various mechanisms, such as secondary mutations in the target receptors.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Possible Causes & Solutions
| Cause | Solution |
| This compound Precipitation | Prepare fresh stock solutions in DMSO and ensure the final concentration of DMSO in the cell culture medium is low (<0.1%) and consistent across all wells. Visually inspect for any precipitation before adding to cells. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent plate seeding pattern to avoid "edge effects." |
| Cell Line Instability | Use cells with a low passage number and regularly perform cell line authentication. |
| Assay Reagent Issues | Check the expiration dates of all assay reagents. Ensure proper mixing and incubation times as per the manufacturer's protocol. |
Issue 2: Lower Than Expected Potency (High IC50 Value)
Possible Causes & Solutions
| Cause | Solution |
| This compound Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light. |
| High Serum Concentration | This compound can bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration in your assay medium or using a serum-free medium if your cell line allows. |
| Incorrect Assay Duration | As an irreversible inhibitor, the potency of this compound can be time-dependent. Consider increasing the incubation time to allow for sufficient target engagement. |
| Cellular Efflux | Cancer cells may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound. Co-incubation with a known efflux pump inhibitor can help determine if this is a factor. |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-EGFR
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for an MTT cell proliferation assay.
References
Validation & Comparative
A Head-to-Head Comparison of FK-788 (Trastuzumab Deruxtecan) and T-DM1 in HER2-Low Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibody-drug conjugates (ADCs) FK-788 (trastuzumab deruxtecan (B607063), T-DXd, DS-8201a) and T-DM1 (ado-trastuzumab emtansine) in the context of HER2-low expressing tumors. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.
The landscape of HER2-targeted therapies is evolving, with a growing focus on tumors that express low levels of HER2 (HER2-low).[1] this compound (trastuzumab deruxtecan) has emerged as a promising therapeutic in this setting, demonstrating significant antitumor activity.[2][3] This guide directly compares the performance of this compound with the established ADC, T-DM1, highlighting critical differences in their mechanisms of action and efficacy in HER2-low models.
Executive Summary of Comparative Performance
This compound (trastuzumab deruxtecan) has consistently demonstrated superior efficacy over T-DM1 in HER2-low cancer models.[2] This enhanced activity is largely attributed to its higher drug-to-antibody ratio (DAR) and the membrane-permeable nature of its payload, which enables a potent bystander effect.[4][5] In contrast, T-DM1, with its non-cleavable linker and lower DAR, exhibits limited efficacy in tumors with low or heterogeneous HER2 expression.[6][7]
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies comparing this compound and T-DM1.
Table 1: In Vivo Efficacy in HER2-Low Xenograft Models
| Model Type | Drug | Dosing | Outcome | Reference |
| ER+/- Breast Cancer XPDX Models | This compound (DS-8201a) | Not Specified | 65% of ER+ models sensitive | [2] |
| T-DM1 | Not Specified | 25% of ER+ models sensitive | [2] | |
| This compound (DS-8201a) | Not Specified | 70% of ER- models sensitive | [2] | |
| T-DM1 | Not Specified | 25% of ER- models sensitive | [2] | |
| T-DM1 Resistant ER+/HER2+ XPDX (ST4565) | This compound (DS-8201a) | 3 mg/kg weekly | Partial tumor regression (T/C = -51%) | [8] |
| T-DM1 | 3 mg/kg weekly | Resistant (T/C = 100%) | [8] | |
| T-DM1 Resistant ER+/HER2+ XPDX (ST4565C) | This compound (DS-8201a) | 3 mg/kg weekly | Resistant (T/C = 49%) | [8] |
| T-DM1 | 3 mg/kg weekly | Resistant (T/C = 100%) | [8] |
Table 2: Clinical Efficacy in HER2-Positive Metastatic Breast Cancer (DESTINY-Breast03)
| Parameter | This compound (DS-8201a) | T-DM1 | Hazard Ratio (HR) | Reference |
| Progression-Free Survival (PFS) | Not Reached | 6.8 months | 0.28 | [3][9] |
| Objective Response Rate (ORR) | 79.7% | 34.2% | - | [3] |
| Disease Control Rate (DCR) | 97% | Not Specified | - | [3] |
Mechanism of Action and Signaling Pathways
This compound and T-DM1 share the same monoclonal antibody, trastuzumab, which targets the HER2 receptor. However, their linkers and cytotoxic payloads differ significantly, leading to distinct mechanisms of action.
-
This compound (Trastuzumab Deruxtecan): Employs a cleavable, peptide-based linker to deliver a potent topoisomerase I inhibitor payload (deruxtecan, DXd).[10] Upon internalization and lysosomal degradation, the membrane-permeable DXd is released and can diffuse into neighboring tumor cells, regardless of their HER2 expression status, leading to a powerful bystander effect.[5]
-
T-DM1 (Ado-trastuzumab Emtansine): Utilizes a non-cleavable thioether linker to deliver the microtubule inhibitor, emtansine (DM1).[5] The payload is released upon lysosomal degradation of the entire antibody-linker-drug complex. The resulting lysine-linker-DM1 catabolite is not membrane-permeable, thus limiting its activity to the targeted HER2-expressing cell and resulting in a negligible bystander effect.[6]
Caption: Mechanisms of action for this compound and T-DM1.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy. The following are representative protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.
Caption: Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate HER2-low cancer cells (e.g., NCI-N87, JIMT-1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of this compound and T-DM1 in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.[12]
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Viability Assessment: Add a cell viability reagent such as MTT or XTT to each well and incubate according to the manufacturer's instructions.[13] For the MTT assay, a solubilization step is required before reading the absorbance.[13]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13]
In Vitro Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Caption: Workflow for an in vitro bystander effect assay.
Methodology:
-
Cell Seeding: Co-culture HER2-low target cells with HER2-negative bystander cells (stably expressing a fluorescent protein like GFP for identification) at a defined ratio (e.g., 1:1) in 96-well plates.[14]
-
ADC Treatment: Treat the co-cultures with serial dilutions of this compound and T-DM1.[14]
-
Incubation: Incubate the plates for 72 to 120 hours.[12]
-
Data Acquisition: Measure the fluorescence intensity of the GFP-labeled bystander cells using a fluorescence plate reader or high-content imaging system.[14]
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the bystander cells in the ADC-treated co-cultures to their viability in untreated control wells.[14]
In Vivo Xenograft Study
This study assesses the antitumor efficacy of ADCs in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant HER2-low human tumor cells into the flanks of immunodeficient mice.[15]
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound, T-DM1).[14]
-
ADC Administration: Administer the ADCs intravenously at the specified doses and schedules.[14]
-
Efficacy Evaluation: Measure tumor volumes regularly using calipers.[14] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[15]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) or tumor/control (T/C) ratios to compare the efficacy of the different treatments.[8]
Conclusion
The available preclinical and clinical data strongly suggest that this compound (trastuzumab deruxtecan) is more effective than T-DM1 in HER2-low cancer models. This superiority is primarily driven by its cleavable linker and membrane-permeable payload, which together facilitate a potent bystander effect, a crucial mechanism for efficacy in tumors with low or heterogeneous target expression. For researchers and drug developers, these findings underscore the importance of ADC design, particularly the linker and payload properties, in achieving optimal therapeutic outcomes in diverse patient populations. Further investigation into the nuances of these differences will continue to inform the development of next-generation ADCs.
References
- 1. Low and Ultra-Low HER2 in Human Breast Cancer: An Effort to Define New Neoplastic Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Efficacy and safety of trastuzumab deruxtecan in the treatment of HER2-low/positive advanced breast cancer: a single-arm meta-analysis [frontiersin.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Enhanced cytotoxicity of T-DM1 in HER2-low carcinomas via autophagy inhibition | PLOS One [journals.plos.org]
- 8. Investigators create breast cancer models with different sensitivities to trastuzumab deruxtecan | BioWorld [bioworld.com]
- 9. UCSF Breast Cancer Trial → DS-8201a Versus T-DM1 for Human Epidermal Growth Factor Receptor 2 (HER2)-Positive, Unresectable and/or Metastatic Breast Cancer Previously Treated With Trastuzumab and Taxane [DESTINY-Breast03] [clinicaltrials.ucsf.edu]
- 10. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Mobocertinib (FK-788) vs. Standard Chemotherapy for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of mobocertinib (B609201) (formerly FK-788, also known as TAK-788) and standard platinum-based chemotherapy for the first-line treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations. The information is compiled from preclinical studies and the pivotal phase III EXCLAIM-2 clinical trial.
Overview and Mechanism of Action
Mobocertinib is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR exon 20 insertion mutations.[1][2] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth and survival. Standard EGFR TKIs have shown limited efficacy against this specific type of mutation.[2][3] Mobocertinib was developed through a structure-guided design to irreversibly bind to the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, showing greater potency against exon 20 insertion mutants compared to wild-type (WT) EGFR.[1] This selective inhibition is intended to block downstream signaling pathways and inhibit tumor cell proliferation.
Standard chemotherapy, specifically platinum-based regimens such as pemetrexed (B1662193) with cisplatin (B142131) or carboplatin, is a conventional first-line treatment for NSCLC. These cytotoxic agents act by inducing DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Signaling Pathway of Mobocertinib's Action
References
Navigating the Therapeutic Tightrope: A Comparative Analysis of Mobocertinib's (FK-788) Therapeutic Window
For researchers and drug development professionals, establishing a favorable therapeutic window is a critical milestone in the validation of any new chemical entity. This guide provides a comprehensive comparison of the therapeutic window of mobocertinib (B609201) (formerly known as TAK-788), a targeted therapy for non-small cell lung cancer (NSCLC), with its key alternatives: amivantamab and osimertinib. The analysis is supported by a synthesis of available clinical trial data and detailed experimental methodologies.
Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2] These mutations are notoriously resistant to earlier generations of EGFR TKIs.[3][4] The therapeutic efficacy of mobocertinib is, however, closely balanced with its toxicity profile, suggesting a potentially narrow therapeutic window compared to other EGFR inhibitors like osimertinib.[5]
Comparative Efficacy and Safety
To contextualize the therapeutic window of mobocertinib, this section presents a comparative summary of its clinical trial data alongside amivantamab and osimertinib.
Quantitative Data Summary
| Parameter | Mobocertinib (TAK-788) | Amivantamab | Osimertinib |
| Mechanism of Action | Irreversible EGFR TKI targeting exon 20 insertion mutations[1][2] | Bispecific antibody targeting EGFR and MET[6][7] | Irreversible third-generation EGFR TKI targeting sensitizing and T790M mutations[8][9] |
| Indication | Locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations, post-platinum chemotherapy[2] | Advanced NSCLC with EGFR exon 20 insertion mutations, post-platinum chemotherapy[6][10] | Adjuvant therapy for early-stage and first-line treatment for metastatic EGFR-mutated NSCLC[11][12] |
| Objective Response Rate (ORR) | 28% - 35%[13][14] | 40%[15] | First-line (FLAURA): 80%[12]; Adjuvant (ADAURA): N/A |
| Median Duration of Response (DoR) | 17.5 months[13] | 11.1 months[15] | First-line (FLAURA): 17.2 months |
| Median Progression-Free Survival (PFS) | 7.3 months[14] | 8.3 months[15] | First-line (FLAURA): 18.9 months[12] |
| Median Overall Survival (OS) | 24 months[16] | Not reached in initial CHRYSALIS data | Adjuvant (ADAURA): 88% at 5 years[11] |
| Recommended Phase 2 Dose | 160 mg once daily[5] | 1050 mg (1400 mg if ≥80 kg) IV weekly for 4 weeks, then every 2 weeks[15] | 80 mg once daily[17] |
| Dose-Limiting Toxicities (DLTs) | Diarrhea, mucositis, pneumonitis[5][18] | Infusion-related reactions, skin and nail toxicities[15][19] | Diarrhea, rash, cardiotoxicity (QTc prolongation)[12][20] |
| Common Adverse Events (≥20%) | Diarrhea (91%), rash (45%), paronychia (38%), decreased appetite (35%), nausea (34%), dry skin (31%), vomiting (30%)[16] | Rash (86%), infusion-related reactions (66%), paronychia (45%), musculoskeletal pain (47%), dyspnea (37%), nausea (36%)[15] | Diarrhea (40.2%), rash (39.0%), paronychia (26.8%), creatinine (B1669602) increase (30.5%)[12] |
Experimental Protocols for Therapeutic Window Assessment
The determination of a drug's therapeutic window relies on a series of well-defined preclinical and clinical experiments. Below are detailed methodologies for key experiments relevant to kinase inhibitors like mobocertinib.
In Vitro Potency and Selectivity Assays
Objective: To determine the concentration of the drug that inhibits the target kinase by 50% (IC50) and to assess its selectivity against other kinases, including wild-type (WT) EGFR.
Methodology:
-
Cell Lines: Utilize engineered cell lines expressing various EGFR exon 20 insertion mutations and a cell line expressing WT EGFR.
-
Assay Principle: Employ a cell viability assay (e.g., CellTiter-Glo®) or a direct kinase activity assay (e.g., LanthaScreen™).
-
Procedure:
-
Plate cells at a predetermined density in 96-well plates.
-
Treat cells with a serial dilution of the test compound (e.g., mobocertinib) and control compounds for a specified duration (e.g., 72 hours).
-
Measure cell viability or kinase activity according to the assay manufacturer's protocol.
-
-
Data Analysis: Plot the percentage of inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value. The selectivity index is calculated as the ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR. A higher selectivity index suggests a wider therapeutic window.[21]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of the drug in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with human NSCLC cells harboring EGFR exon 20 insertion mutations.
-
Procedure:
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer the drug (e.g., mobocertinib) orally at various dose levels daily for a defined period.
-
Monitor tumor volume and body weight regularly.
-
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause significant weight loss or other signs of toxicity.
Phase I Dose-Escalation Clinical Trial
Objective: To determine the recommended Phase 2 dose (RP2D) and the MTD of a new drug in humans and to characterize its safety profile and pharmacokinetics.
Methodology:
-
Study Design: Typically a 3+3 dose-escalation design.
-
Patient Population: Patients with advanced or metastatic solid tumors for which the drug is being developed, who have exhausted standard treatment options.
-
Procedure:
-
Enroll a cohort of 3 patients at a starting dose level.
-
If no dose-limiting toxicities (DLTs) are observed within the first cycle of treatment, enroll the next cohort at a higher dose level.
-
If one of three patients experiences a DLT, expand the cohort to six patients.
-
If two or more patients in a cohort of three to six experience a DLT, the MTD is considered to have been exceeded, and the next lower dose level is declared the MTD.
-
-
Data Collection: Collect data on adverse events, vital signs, laboratory parameters, and pharmacokinetic samples.[5]
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of mobocertinib and a comparative experimental workflow.
Caption: Mobocertinib's mechanism of action in inhibiting EGFR signaling.
Caption: Workflow for determining the therapeutic window of a kinase inhibitor.
References
- 1. Mobocertinib - Wikipedia [en.wikipedia.org]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications [pubmed.ncbi.nlm.nih.gov]
- 7. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 10. lung.org [lung.org]
- 11. Osimertinib Improves Survival in Lung Cancer - NCI [cancer.gov]
- 12. onclive.com [onclive.com]
- 13. Takeda Presents Positive Results For Mobocertinib in Patients with EGFR Exon20 insertion+ mNSCLC Who Received Prior Platinum-based Chemotherapy [takedaoncology.com]
- 14. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mobocertinib Updated Results in Patients with EGFR Exon20 | Takeda Oncology [oncologymedinfo.com]
- 17. Clinical Review - Osimertinib (Tagrisso) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. targetedonc.com [targetedonc.com]
- 20. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 21. aacrjournals.org [aacrjournals.org]
Cross-reactivity studies of FK-788
An in-depth analysis of the compound "FK-788" reveals a notable scarcity of publicly available scientific literature specifically detailing its cross-reactivity studies. Searches for this particular compound name have yielded information on related but distinct entities such as TAK-788 (Mobocertinib), AEE-788, ARX-788, and FK778. This suggests a possible conflation of names or that this compound may be a less common identifier.
To provide a comprehensive comparison guide as requested, it is imperative to first accurately identify the compound of interest. The cross-reactivity profile of a drug is highly specific to its molecular structure and target. Therefore, detailed experimental data, including methodologies and quantitative comparisons, cannot be generated without a precise understanding of the molecule .
Researchers, scientists, and drug development professionals interested in the cross-reactivity of a particular compound are advised to specify the exact chemical name or a common synonym (e.g., Mobocertinib for TAK-788) to ensure the retrieval of accurate and relevant data.
Once the correct compound is identified, a thorough literature search can be conducted to gather data on:
-
Primary Target(s): The intended biological molecule(s) the drug is designed to interact with.
-
Off-Target Effects: Interactions with unintended biological molecules, which constitute the basis of cross-reactivity.
-
In Vitro Kinase Profiling: A common method to assess cross-reactivity, where the compound is tested against a large panel of kinases to determine its selectivity.
-
Cell-Based Assays: Experiments using various cell lines to observe the phenotypic effects of the drug and infer potential off-target activities.
-
Preclinical and Clinical Observations: Any adverse events or unexpected pharmacological effects noted in animal studies or human trials that could be attributed to cross-reactivity.
This information would then be synthesized into a detailed comparison guide, complete with structured data tables, experimental protocols, and visualizations of relevant signaling pathways and workflows as per the initial request. Without the foundational step of clarifying the identity of "this compound," any attempt to create such a guide would be speculative and not based on factual, verifiable data.
Head-to-Head Comparison: Mobocertinib (FK-788) and Other Targeted Therapies for EGFR Exon 20 Insertion+ NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Mobocertinib (formerly known as TAK-788), a first-in-class oral tyrosine kinase inhibitor (TKI), with other targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This mutation subtype has historically been challenging to treat with conventional EGFR TKIs. Here, we present a head-to-head analysis of Mobocertinib against Amivantamab and Poziotinib, summarizing key clinical trial data, mechanisms of action, and safety profiles. Detailed experimental protocols for relevant assays are also provided to support further research and development.
Overview of Compared Compounds
Mobocertinib, Amivantamab, and Poziotinib represent significant advancements in targeting the previously intractable EGFR exon 20 insertion mutations in NSCLC. While all three drugs aim to inhibit the aberrant signaling driving tumor growth, they do so through distinct mechanisms.
-
Mobocertinib (TAK-788): An oral, irreversible TKI specifically designed to target EGFR exon 20 insertion mutations with high selectivity over wild-type EGFR.[1][2] This selectivity is achieved through its unique binding to the ATP-binding pocket of the mutated EGFR kinase domain.
-
Amivantamab: A fully human bispecific antibody that targets both EGFR and MET.[3] It functions by blocking ligand binding, triggering antibody-dependent cell-mediated cytotoxicity (ADCC), and promoting receptor degradation. Its dual-targeting mechanism can be advantageous in tumors with co-occurring alterations.
-
Poziotinib: An oral, irreversible quinazoline-based TKI that inhibits pan-HER kinases, including EGFR with exon 20 insertions.[3] Its smaller size allows it to fit into the sterically hindered ATP-binding pocket characteristic of exon 20 insertion mutations.
Quantitative Comparison of Clinical Efficacy
The following tables summarize key efficacy data from pivotal clinical trials for Mobocertinib, Amivantamab, and Poziotinib in patients with previously treated, locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.
Table 1: Efficacy in Platinum-Pretreated Patients with EGFR Exon 20 Insertion+ NSCLC
| Efficacy Endpoint | Mobocertinib (EXCLAIM)[4][5] | Amivantamab (CHRYSALIS)[6][7] | Poziotinib (ZENITH20, Cohort 2)[8][9][10] |
| Overall Response Rate (ORR) | 28% (IRC-assessed) | 40% (IRC-assessed) | 27.8% (IRC-assessed) |
| Median Duration of Response (DoR) | 17.5 months | 11.1 months | 5.1 months |
| Median Progression-Free Survival (PFS) | 7.3 months | 8.3 months | 5.5 months |
| Median Overall Survival (OS) | 24.0 months | 22.8 months | 15.0 months |
IRC: Independent Review Committee
Table 2: Comparison of First-Line Treatment Efficacy
| Efficacy Endpoint | Mobocertinib (EXCLAIM-2)[11][12] | Amivantamab + Chemotherapy (PAPILLON)[13][14] | Poziotinib (ZENITH20, Cohort 4) |
| Overall Response Rate (ORR) | 32% (BICR-assessed) | 73% | 41% |
| Median Progression-Free Survival (PFS) | 9.6 months | 11.4 months | 5.6 months |
BICR: Blinded Independent Central Review
Safety and Tolerability Profile
The safety profiles of these agents are distinct and are a critical consideration in clinical practice. The most common treatment-related adverse events (TRAEs) are summarized below.
Table 3: Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Mobocertinib[4] | Amivantamab[6][7] | Poziotinib[9] |
| Diarrhea | 91% | 18% | 82.2% |
| Rash | 45% | 86% | 91.1% |
| Paronychia | 38% | 45% | - |
| Stomatitis/Mucositis | 24% | 21% | 68.9% |
| Infusion-Related Reaction | N/A | 66% | N/A |
| Nausea | 34% | 28% | - |
| Vomiting | 30% | - | - |
| Decreased Appetite | 35% | 20% | - |
| Dry Skin | 31% | - | - |
| Pruritus | 21% | 17% | - |
Table 4: Grade ≥3 Treatment-Related Adverse Events (Most Frequent)
| Adverse Event | Mobocertinib[4] | Amivantamab[7] | Poziotinib[9] |
| Diarrhea | 22% | 4% | 25.6% |
| Rash | - | 4% | 48.9% |
| Stomatitis/Mucositis | - | - | 24.4% |
| Hypokalemia | - | 5% | - |
| Pulmonary Embolism | - | 4% | - |
| Neutropenia | - | 4% | - |
| Infusion-Related Reaction | N/A | 3% | N/A |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR/HER2 signaling pathway and the points of inhibition for the compared compounds.
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of a TKI like Mobocertinib in vitro.
Caption: In vitro TKI efficacy evaluation workflow.
Detailed Experimental Protocols
In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is adapted for determining the inhibitory activity of a TKI against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., Mobocertinib)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound concentration to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the recombinant EGFR kinase and the substrate in kinase assay buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the no-inhibition control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This protocol is for assessing the effect of a TKI on the viability of NSCLC cells.
Materials:
-
NSCLC cell line with EGFR exon 20 insertion mutation
-
Complete culture medium
-
Test compound (e.g., Mobocertinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This protocol is for detecting changes in the phosphorylation status of EGFR and downstream proteins.
Materials:
-
NSCLC cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein and a loading control (e.g., GAPDH) to normalize the data.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.
References
- 1. Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. New Amivantamab Data from CHRYSALIS Study Show Robust Clinical Activity and Durable Responses in Patients with Metastatic or Unresectable Non-Small Cell Lung Cancer and EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 5. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Spectrum Pharmaceuticals Announces Positive Topline Results in HER2 Exon20 Insertion Mutations from Cohort 2 of the Poziotinib ZENITH20 Trial - BioSpace [biospace.com]
- 9. ascopubs.org [ascopubs.org]
- 10. First-Line Mobocertinib Versus Platinum-Based Chemotherapy in Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer in the Phase III EXCLAIM-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. vjoncology.com [vjoncology.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Spectrum Pharmaceuticals Presents Positive Data for Poziotinib in First-line NSCLC Patients with HER2 Exon 20 Insertion Mutations - BioSpace [biospace.com]
Benchmarking Mobocertinib (TAK-788) Against Industry Standards in EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of mobocertinib (B609201) (formerly known as TAK-788), a first-in-class oral tyrosine kinase inhibitor (TKI), against current industry standards for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[1][2][3] Mobocertinib is specifically designed to target these mutations, which are historically resistant to conventional EGFR TKIs.[4][5]
Mechanism of Action
Mobocertinib is a small-molecule TKI that irreversibly binds to and inhibits EGFR with exon 20 insertion mutations at concentrations lower than those required to inhibit wild-type (WT) EGFR. This selective inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The covalent interaction with cysteine 797 in the EGFR binding site contributes to its sustained inhibitory activity.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for inhibitors like mobocertinib.
Comparative Performance Data
The following tables summarize the efficacy and safety data for mobocertinib and its primary comparators: amivantamab, a bispecific EGFR-MET antibody, and standard platinum-based chemotherapy. The data is primarily derived from the pivotal Phase 1/2 trial for mobocertinib (NCT02716116) and the CHRYSALIS trial for amivantamab (NCT02609776).
Efficacy in Platinum-Pretreated Patients
| Metric | Mobocertinib (160 mg daily) | Amivantamab | Platinum-Based Chemotherapy (Real-World Data) |
| Overall Response Rate (ORR) | 28% (IRC) / 35% (Investigator) | 40% (IRC) | 11-39% |
| Median Duration of Response (DoR) | 17.5 months (IRC) | 11.1 months | Not consistently reported |
| Median Progression-Free Survival (PFS) | 7.3 months (IRC) | 8.3 months | 6.4-7.1 months |
| Median Overall Survival (OS) | 24.0 months | 22.8 months | ~20 months |
IRC: Independent Review Committee
Safety Profile
| Adverse Event (Any Grade, >20%) | Mobocertinib | Amivantamab | Platinum-Based Chemotherapy |
| Diarrhea | 91% (21% Grade ≥3) | - | Nausea, Vomiting |
| Rash | 45% | - | Anemia, Neutropenia |
| Paronychia | 38% | - | Fatigue |
| Decreased Appetite | 35% | - | Nephrotoxicity |
| Nausea | 34% | - | Neurotoxicity |
| Dry Skin | 31% | - | - |
| Vomiting | 30% | - | - |
| Infusion-Related Reactions | N/A (Oral) | ~66% (mostly Grade 1-2) | - |
Experimental Protocols
The clinical data presented is primarily from single-arm, open-label, multicenter trials. Below is a generalized workflow representing these studies.
Key Clinical Trial Methodologies
Mobocertinib (Phase 1/2 Study - NCT02716116):
-
Patient Population: Adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.
-
Study Design: An open-label, non-randomized, multicohort dose-escalation and dose-expansion study. The primary analysis for approval was based on 114 patients who received the 160 mg once-daily dose.
-
Primary Endpoint: Confirmed overall response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.
Amivantamab (CHRYSALIS Study - NCT02609776):
-
Patient Population: Adult patients with advanced or metastatic NSCLC with various EGFR mutations, including a cohort with exon 20 insertion mutations who had progressed on platinum-based chemotherapy.
-
Study Design: A multicohort, open-label Phase 1 study with dose escalation and expansion phases.
-
Primary Endpoint: Overall response rate (ORR).
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.
The following diagram illustrates a typical workflow for a clinical trial of a targeted therapy in NSCLC.
Conclusion
Mobocertinib demonstrates clinically meaningful activity in patients with NSCLC harboring EGFR exon 20 insertion mutations who have progressed on platinum-based chemotherapy. While its efficacy in terms of response rates appears numerically lower than amivantamab in cross-trial comparisons, it offers a durable response and the convenience of an oral administration route. The safety profile is manageable, with diarrhea being the most common adverse event. For first-line treatment, a phase III trial (EXCLAIM-2) did not show superiority of mobocertinib over platinum-based chemotherapy, leading to the initiation of its voluntary withdrawal. Therefore, its primary utility remains in the post-platinum setting. The choice between mobocertinib and amivantamab may depend on patient-specific factors, including preference for oral vs. intravenous administration and the differing safety profiles.
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Replicating Key Findings of TAK-788 (Mobocertinib): A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive overview of the key findings for TAK-788 (mobocertinib), a potent inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with a focus on non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations. This document outlines the compound's mechanism of action, summarizes key preclinical and clinical data, and offers detailed experimental protocols to aid in the replication of these findings. A comparison with other therapeutic alternatives is also presented.
Mechanism of Action
TAK-788 is an irreversible small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target EGFR and HER2, including the challenging exon 20 insertion mutations.[1] These mutations are historically resistant to conventional EGFR TKIs. The covalent binding of TAK-788 to the cysteine 797 residue in the ATP-binding site of EGFR leads to sustained inhibition of the receptor's signaling pathway, thereby suppressing tumor cell proliferation and survival.[1]
Below is a diagram illustrating the simplified signaling pathway affected by TAK-788.
References
A Comparative Analysis of the Safety Profiles of Mobocertinib (FK-788) and Selected Antibody-Drug Conjugates
For Immediate Release
[City, State] – [Date] – This guide provides a detailed comparison of the safety profile of mobocertinib (B609201) (formerly known as TAK-788 or FK-788), an oral tyrosine kinase inhibitor, with several prominent antibody-drug conjugates (ADCs). It is crucial to note that while the query referred to this compound as an ADC, it is, in fact, a small molecule inhibitor. This guide will clarify the distinction and present a comparative safety analysis for researchers, scientists, and drug development professionals.
Mobocertinib is an oral epidermal growth factor receptor (EGFR) inhibitor that targets EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2][3][4] In contrast, ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.
This guide will delve into the adverse event profiles of mobocertinib and compare them to established ADCs such as trastuzumab deruxtecan (B607063), sacituzumab govitecan, enfortumab vedotin, and polatuzumab vedotin.
Understanding the Structural and Mechanistic Differences
To appreciate the differences in their safety profiles, it is essential to understand the fundamental structural and mechanistic distinctions between a small molecule inhibitor like mobocertinib and an antibody-drug conjugate.
Comparative Safety Profile: Mobocertinib vs. Select ADCs
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for mobocertinib and several ADCs. Data is compiled from various clinical trials and meta-analyses. It is important to note that direct comparison is challenging due to differences in patient populations, tumor types, and trial designs.
Gastrointestinal and General Adverse Events
| Adverse Event | Mobocertinib (Any Grade) | Mobocertinib (Grade ≥3) | Trastuzumab Deruxtecan (Any Grade) | Trastuzumab Deruxtecan (Grade ≥3) | Sacituzumab Govitecan (Any Grade) | Sacituzumab Govitecan (Grade ≥3) |
| Diarrhea | 83-93%[1][2][3][5] | 20-21%[1][2][3] | 29.4%[6] | 7%[7] | 54%[7][8] | 7%[7] |
| Nausea | 40-47%[1][2][5] | <5% | 62-71%[6][8] | 3%[7] | 62%[7][8] | 3%[7] |
| Vomiting | 26-37%[1][2][5] | <5% | 38.4%[6] | N/A | 35%[7] | <5% |
| Fatigue | 28% | <5% | 41.3%[6] | 52.6% (includes asthenia)[9] | 48%[7] | <5% |
| Decreased Appetite | 27% | <5% | 38.7%[6] | N/A | 27%[10] | <5% |
Hematological Adverse Events
| Adverse Event | Mobocertinib (Any Grade) | Mobocertinib (Grade ≥3) | Trastuzumab Deruxtecan (Any Grade) | Trastuzumab Deruxtecan (Grade ≥3) | Sacituzumab Govitecan (Any Grade) | Sacituzumab Govitecan (Grade ≥3) | Polatuzumab Vedotin + BR (Any Grade) | Polatuzumab Vedotin + BR (Grade ≥3) |
| Neutropenia | N/A | N/A | 37%[6] | 21.4%[6] | 70%[7][8] | 46-47%[7][8] | 49%[10] | 42%[11] |
| Anemia | 28% | <5% | 35.2%[6] | 53%[9] | 51%[7][8] | 9-10%[7] | 47%[10] | 24%[11] |
| Thrombocytopenia | N/A | N/A | N/A | 56%[9] | N/A | N/A | 49%[10] | 40%[11] |
Other Notable Adverse Events
| Adverse Event | Mobocertinib (Any Grade) | Mobocertinib (Grade ≥3) | Enfortumab Vedotin (Any Grade) | Enfortumab Vedotin (Grade ≥3) | Polatuzumab Vedotin (Any Grade) | Polatuzumab Vedotin (Grade ≥3) | Trastuzumab Deruxtecan (Any Grade) | Trastuzumab Deruxtecan (Grade ≥3) |
| Rash | 33-38%[1][2][5] | <5% | 15.4%[12] | N/A | N/A | N/A | N/A | N/A |
| Peripheral Neuropathy | N/A | N/A | 34.6%[12] | 5.35% (with Pembrolizumab)[13] | 40%[10] | N/A | N/A | N/A |
| Ocular Toxicity | N/A | N/A | 19.2%[12] | N/A | N/A | N/A | N/A | N/A |
| Interstitial Lung Disease (ILD)/Pneumonitis | DLT observed[1] | DLT observed[1] | N/A | N/A | N/A | N/A | 10.9%[6] | 1.3%[14] |
Management of Common Adverse Events: A General Workflow
Effective management of treatment-related adverse events is critical to ensure patient safety and maintain treatment adherence. The following diagram illustrates a general workflow for managing common toxicities.
Experimental Protocols for Safety Assessment in Clinical Trials
The safety data presented in this guide are derived from rigorously conducted clinical trials. The safety and tolerability of investigational drugs are assessed through comprehensive monitoring protocols, which typically include:
-
Physical Examinations: Regular assessments of vital signs, performance status, and overall health.
-
Laboratory Tests: Frequent monitoring of hematology (complete blood count with differential), serum chemistry (including liver and renal function tests), and electrolytes.
-
Adverse Event (AE) Monitoring: Systematic collection of all AEs experienced by participants, which are then graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Electrocardiograms (ECGs): Regular monitoring for cardiac abnormalities, particularly for drugs with known or potential cardiotoxicity.
-
Specialized Assessments: Depending on the drug's mechanism of action and known toxicities, additional assessments may be required. For instance, for ADCs with ocular toxicity, regular ophthalmologic examinations are mandated. For drugs with a risk of interstitial lung disease, pulmonary function tests and imaging may be performed.
Summary and Conclusion
The safety profile of mobocertinib (this compound) is consistent with that of other EGFR tyrosine kinase inhibitors, with gastrointestinal and dermatological toxicities being the most common.[2][15] Diarrhea is a particularly frequent adverse event, with a notable incidence of grade 3 or higher events.[1][2]
In contrast, the safety profiles of ADCs are largely influenced by their cytotoxic payloads and are often characterized by a higher incidence of hematological toxicities, such as neutropenia, anemia, and thrombocytopenia.[16][17][18] Specific ADCs also carry unique risks, such as the interstitial lung disease associated with trastuzumab deruxtecan[6][14] and the peripheral neuropathy and ocular toxicities linked to some vedotin-based ADCs.[12][19]
This comparative guide underscores the importance of understanding the distinct mechanistic classes of anticancer agents to anticipate and manage their unique safety profiles. For researchers and drug development professionals, these data highlight the ongoing need to optimize the therapeutic index of both small molecule inhibitors and antibody-drug conjugates to improve patient outcomes.
References
- 1. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. "Activity and Safety of Mobocertinib (TAK-788) in Previously Treated No" by Gregory J. Riely, Joel W. Neal et al. [scholarlycommons.henryford.com]
- 4. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations from a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and management of adverse events observed with mobocertinib (TAK-788) treatment for EGFR exon 20 insertion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. POLIVY® (polatuzumab vedotin-piiq) Safety Profile | R/R DLBCL Treatment [polivy-hcp.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Toxicity profile of enfortumab vedotin with or without pembrolizumab in patients with metastatic urothelial carcinoma: A systematic review and meta-analysis. - ASCO [asco.org]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis reveals adverse effects of complex cancer therapies called antibody drug conjugates - ecancer [ecancer.org]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
Comparative Efficacy of Advanced In Vivo Cancer Therapeutics: A Guide for Researchers
In the landscape of targeted cancer therapy, continuous innovation provides researchers with an expanding arsenal (B13267) of potent molecules. This guide offers a detailed comparison of the in-vivo efficacy of two such promising agents: Mobocertinib (TAK-788) , a small molecule inhibitor targeting epidermal growth factor receptor (EGFR) exon 20 insertion mutations, and ARX788 , an antibody-drug conjugate (ADC) directed against HER2-positive tumors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their preclinical performance, experimental methodologies, and mechanisms of action.
Quantitative Efficacy: A Head-to-Head Look
The following tables summarize the in-vivo efficacy of Mobocertinib (TAK-788) and ARX788 in various preclinical models, offering a clear comparison of their anti-tumor activity.
Table 1: In Vivo Efficacy of Mobocertinib (TAK-788) in NSCLC Xenograft Models
| Model Type | Cancer Type | Treatment Group | Dosage | Tumor Growth Inhibition/Regression | Citation |
| Patient-Derived Xenograft (PDX) | NSCLC (EGFR ex20ins ASV) | Mobocertinib | 15 mg/kg, once daily | 92% tumor regression at day 59 | [1] |
| Patient-Derived Xenograft (PDX) | NSCLC (EGFR ex20ins NPH) | Mobocertinib | 10 mg/kg, daily | 56% tumor growth inhibition | [2] |
| Patient-Derived Xenograft (PDX) | NSCLC (EGFR ex20ins NPH) | Mobocertinib | 30 mg/kg, daily | 87% tumor regression | [2] |
| Patient-Derived Xenograft (PDX) | NSCLC (EGFR ex20ins NPH) | Erlotinib | 50 mg/kg, daily | 38% tumor growth inhibition | [2] |
| Patient-Derived Xenograft (PDX) | NSCLC (EGFR ex20ins NPH) | Osimertinib | 30 mg/kg, daily | 13% mean tumor regression | [2] |
Table 2: In Vivo Efficacy of ARX788 in HER2-Positive Cancer Xenograft Models
| Model Type | Cancer Type | Treatment Group | Dosage | Outcome | Citation |
| Xenograft (JIMT-1) | T-DM1-resistant HER2+ Breast Cancer | ARX788 | Not Specified | All tumors responded; 4 out of 6 disappeared | [3] |
| Xenograft (RN-87) | T-DM1-resistant HER2+ Gastric Cancer | ARX788 | Not Specified | All tumors responded; 9 out of 12 disappeared | [3] |
| Xenograft (JIMT-1 & RN-87) | T-DM1-resistant HER2+ Models | T-DM1 | Not Specified | Tumors progressed | [3] |
| Patient-Derived Xenograft (PDX) | HER2-positive and HER2-low Breast and Gastric Cancer | ARX788 | Not Specified | Strong antitumor activity | [4] |
| Patient-Derived Xenograft (PDX) | T-DM1-resistant Model | ARX788 | Not Specified | Strong antitumor activity | [4] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the key in-vivo experiments.
Patient-Derived Xenograft (PDX) Models for NSCLC (Mobocertinib Studies)
-
Tumor Acquisition and Implantation: Fresh tumor tissues from NSCLC patients with confirmed EGFR exon 20 insertion mutations are obtained during surgical resection.[5] These tissues are minced into small fragments (~2 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[5][6]
-
Tumor Growth and Passaging: Once the initial tumors (F0 generation) reach a volume of approximately 1500 mm³, they are harvested and passaged to subsequent cohorts of mice.[7] Studies are typically conducted on tumors that have been passaged for at least three generations to ensure stability.[7]
-
Treatment and Monitoring: When the xenograft tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Mobocertinib is administered orally, once daily, at the specified doses.[8] Tumor volume is measured regularly (e.g., twice a week) using calipers.[7] Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or regression, calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.
Cell Line-Derived Xenograft Models for HER2-Positive Breast Cancer (ARX788 Studies)
-
Cell Culture and Preparation: Human breast cancer cell lines with varying levels of HER2 expression (e.g., JIMT-1) are cultured in appropriate media.[9] On the day of implantation, cells are harvested, counted, and resuspended in a mixture of media and Matrigel.[8]
-
Orthotopic Implantation: Immunodeficient female mice (e.g., nude or SCID) are anesthetized.[8] A cell suspension (e.g., 5 x 10⁶ cells in 100 µL) is injected into the mammary fat pad.[9]
-
Treatment and Monitoring: Once tumors are established and reach a predetermined size, mice are randomized. ARX788 is administered intravenously at the indicated doses and schedules. Tumor growth is monitored by caliper measurements.[6]
-
Comparative Analysis: The efficacy of ARX788 is often compared to a standard-of-care agent, such as T-DM1, administered at its effective dose. Tumor response, including regression and disappearance, is recorded.[3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these drugs is crucial for interpreting their efficacy and designing rational combination therapies.
Mobocertinib (TAK-788): Targeting the EGFR Exon 20 Insertion
Mobocertinib is an irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR with exon 20 insertion mutations.[2] These mutations cause constitutive activation of the EGFR signaling pathway, leading to uncontrolled cell proliferation and survival.[3] Mobocertinib binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and blocking downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3][10]
Mobocertinib inhibits mutated EGFR, blocking downstream signaling.
ARX788: A HER2-Targeted Antibody-Drug Conjugate
ARX788 is an antibody-drug conjugate that consists of a humanized anti-HER2 monoclonal antibody site-specifically linked to a potent tubulin inhibitor payload, AS269.[11] The antibody component of ARX788 binds to the HER2 receptor on the surface of cancer cells, leading to the internalization of the ADC.[12] Once inside the cell, the cytotoxic payload is released, leading to cell cycle arrest and apoptosis. Overexpression of HER2 leads to the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[1]
References
- 1. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural, biochemical and clinical characterization of epidermal growth factor receptor (EGFR) exon 20 insertion mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.16. Patient‐derived xenograft (PDX) mouse models [bio-protocol.org]
- 6. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for FK-788: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the research compound FK-788 is paramount. This guide provides essential information for the proper handling and disposal of this compound, grounded in general principles of laboratory safety and chemical waste management.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes the key identifiers for this compound.
| Property | Value |
| IUPAC Name | 2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid |
| CAS Number | 227951-89-5 |
| Molecular Formula | C₂₆H₂₅NO₆ |
| Molecular Weight | 447.5 g/mol |
| Physical Hazard | Combustible dust |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management in a laboratory setting.
Experimental Workflow for this compound Disposal
Caption: This workflow outlines the key stages for the safe and compliant disposal of this compound, from initial handling to final disposition by a licensed professional.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.
-
Due to its nature as a combustible dust, a dust respirator (e.g., N95 or P1) should be used when handling the solid material to avoid inhalation.
2. Waste Segregation:
-
This compound waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless compatibility has been confirmed.
3. Container Selection and Labeling:
-
Use a designated, leak-proof container that is compatible with chemical waste. The container should have a secure screw-top lid.
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," the CAS number "227951-89-5," and the associated hazards (Combustible Dust).
4. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition.
-
Keep the container closed except when adding waste.
5. Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
7. Licensed Waste Disposal:
-
Your institution's EHS department will ensure that the waste is transported and disposed of by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Key Safety Considerations
The logical relationship between hazard identification and corresponding safety measures is critical for preventing accidents.
Caption: This diagram illustrates the relationship between the primary hazard of this compound (combustible dust) and the necessary preventative and mitigative safety measures.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste disposal guidelines and EHS office for further assistance.
Essential Safety and Logistical Information for Handling FK-788
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, operation, and disposal of FK-788 (CAS 227951-89-5), a potent prostacyclin (PGI₂) and IP receptor agonist. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, research-grade bicyclic compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety when working with this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of any aerosols or dust. For procedures with a high risk of aerosolization, a fitted respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with this compound, especially the handling of stock solutions and weighing of the solid compound, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard information.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
The biological activity of this compound as a PGI₂ and IP receptor agonist has been quantified, providing key metrics for its potency.
| Parameter | Value | Description |
| IC₅₀ | 18 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of a specific biological process. |
| Ki | 20 nM | The inhibition constant, representing the binding affinity of this compound to the human recombinant IP receptor. |
PGI₂ Signaling Pathway
This compound functions as an agonist for the prostacyclin (IP) receptor. The binding of this compound to this G-protein coupled receptor initiates a signaling cascade that leads to various physiological effects, primarily vasodilation and inhibition of platelet aggregation.
Caption: PGI₂ Signaling Pathway Activated by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
